2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.ClH/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15;/h1-2,7,14-15H,3-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQRGCLIPUSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240824 | |
| Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94158-13-1 | |
| Record name | HC Red 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-((4-Amino-3-nitrophenyl)imino)bisethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC RED NO. 13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S057K0K0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (HC Red No. 13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, commonly known as HC Red No. 13, is a synthetic organic compound primarily utilized as a direct dye in semi-permanent and oxidative hair coloring formulations.[1][2][3][4] Its chemical structure, characterized by a nitrophenylenediamine chromophore, imparts a distinct red hue. While its principal application lies within the cosmetics industry, its chemical properties and potential biological interactions warrant a comprehensive technical understanding for researchers and scientists in various fields, including toxicology and drug development. This guide provides a detailed overview of the chemical properties, synthesis, analytical methods, and toxicological profile of HC Red No. 13, based on available scientific literature and regulatory assessments.
Chemical and Physical Properties
The hydrochloride salt of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol enhances the stability and solubility of the parent compound, which is beneficial for its use in cosmetic formulations.[2] Key physicochemical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Common Name | HC Red No. 13 | [1][3] |
| CAS Number | 94158-13-1 | [1] |
| EINECS Number | 303-083-4 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O₄·HCl | [1] |
| Molecular Weight | 277.71 g/mol | [2] |
Table 2: Physical Properties of the Parent Compound (2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol)
| Property | Value | Reference |
| Molecular Weight | 241.24 g/mol | [2] |
| Boiling Point | 499 °C at 760 mmHg | [2] |
| Flash Point | 255.6 °C | [2] |
| Density | 1.422 g/cm³ | [2] |
Synthesis and Manufacturing
The synthesis of this compound is a two-step process. The first step involves the synthesis of the parent compound, 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol. The second step is the conversion of the parent compound to its hydrochloride salt.
Synthesis of the Parent Compound
While detailed industrial protocols are proprietary, a general synthetic route involves the reaction of 4-fluoro-3-nitroaniline with diethanolamine.
Formation of the Hydrochloride Salt
The hydrochloride salt is formed by reacting the parent compound with hydrochloric acid in a suitable solvent. This acid-base reaction is typically carried out under controlled conditions to ensure complete conversion and high purity of the final product.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of HC Red No. 13 are not extensively published in peer-reviewed literature. However, based on regulatory submissions and analytical studies, the following methodologies are employed.
General Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of HC Red No. 13. A reverse-phase method is typically used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. For example, a mobile phase consisting of acetonitrile and a 0.05 M acetic buffer (pH 5.9) in an 80:20 ratio has been reported for a similar compound.[5] For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers like phosphoric acid.[2]
-
Detection: A Photo Diode Array (PDA) detector is used to monitor the absorbance at the maximum wavelength of the analyte.[5]
-
Flow Rate: A typical flow rate is 1.0 ml/minute.[5]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[5]
Biological Activity and Toxicology
The biological activity and toxicological profile of HC Red No. 13 have been evaluated by the Scientific Committee on Consumer Safety (SCCS). The primary focus of these studies has been to assess its safety for use in cosmetic products. There is currently no substantial evidence in the public domain to suggest its investigation or use as a therapeutic agent in drug development. The initial suggestions of potential antibacterial or anticancer properties have not been substantiated in the available literature.
Toxicological Profile Summary
-
Acute Toxicity: Studies on acute oral toxicity have been conducted.
-
Irritation: Skin and eye irritation studies have been performed.
-
Sensitization: The potential for skin sensitization has been evaluated.
-
Mutagenicity/Genotoxicity: A range of in vitro and in vivo studies have been conducted to assess the mutagenic and genotoxic potential of HC Red No. 13.[2]
-
Reproductive Toxicity: One-generation and teratogenicity studies have been carried out.[2]
The SCCS opinion provides a detailed analysis of these toxicological endpoints.[2]
Signaling Pathways and Mechanism of Action
There is no available information on specific signaling pathways modulated by this compound in the context of drug development or therapeutic applications. The toxicological studies are focused on safety assessment rather than elucidating mechanisms of action related to disease pathways.
Visualizations
As there is no information on signaling pathways, the following diagrams illustrate a general experimental workflow for toxicological assessment and the synthesis pathway.
Caption: General workflow for toxicological assessment of a chemical substance.
Caption: Simplified synthesis pathway for HC Red No. 13.
Conclusion
This compound (HC Red No. 13) is a well-characterized hair dye ingredient with a substantial body of toxicological data available through regulatory assessments. Its primary role is as a colorant in cosmetic formulations. For researchers and scientists, while the physicochemical properties are reasonably well-defined, there is a notable absence of data regarding its potential therapeutic applications and associated mechanisms of action or signaling pathways. Future research could explore these areas to determine if this compound or its derivatives have applications beyond the cosmetics industry. However, based on current knowledge, its relevance to drug development professionals appears limited.
References
An In-depth Technical Guide to 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (CAS 94158-13-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, a chemical compound with significant applications in the cosmetics industry. This document consolidates available data on its chemical and physical properties, synthesis, analytical methods, and safety information.
Core Chemical Data
This compound, also known by synonyms such as HC Red No. 13 and JAROCOL RED 13, is the hydrochloride salt of the parent compound 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol.[1] The addition of the hydrochloride group enhances its stability and solubility, which is advantageous for various formulations.[1]
| Property | Value |
| CAS Number | 94158-13-1 |
| Molecular Formula | C₁₀H₁₆ClN₃O₄ |
| Molecular Weight | 277.71 g/mol |
| InChI Key | ASAQRGCLIPUSEK-UHFFFAOYSA-N |
| LogP | 0.809 |
| Parent Compound CAS | 29705-39-3 |
| Parent Compound MW | 241.24 g/mol |
| Parent Compound Density | 1.422 g/cm³ |
| Parent Compound Boiling Point | 499°C at 760 mmHg |
| Parent Compound Flash Point | 255.6°C |
| Parent Compound Vapor Pressure | 8.87E-11 mmHg at 25°C |
| Parent Compound Refractive Index | 1.674 |
Table 1: Physicochemical Properties of this compound and its parent compound. Data sourced from Vulcanchem.[1]
Synthesis and Manufacturing
The synthesis of this compound is a straightforward acid-base reaction. It involves treating the parent compound, 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol, with hydrochloric acid.[1] This process is typically performed under controlled conditions to ensure high purity and complete conversion to the hydrochloride salt.[1] The parent compound's synthesis has been described in scientific literature, indicating established manufacturing routes.[1]
While detailed industrial synthesis protocols are proprietary, a general synthetic pathway can be visualized.
Applications in Industry
The primary application of this compound is in the cosmetics industry, specifically in semi-permanent hair dye formulations.[1][2] Its chemical structure allows it to impart a vibrant red color.[1] Beyond hair dyes, it is also used in other cosmetic coloring applications due to its dyeing efficiency.[1] The compound is also noted for its use as a pharmaceutical intermediate, serving as a building block in the synthesis of more complex molecules.[3][4]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this compound.
Experimental Protocol: HPLC Analysis
-
Technique: Reverse Phase (RP) HPLC[1]
-
Stationary Phase: A Newcrom R1 HPLC column is suitable for the separation of this compound.[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid is recommended.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[1]
-
Versatility: This method is scalable for preparative separations to isolate impurities and can be adapted for fast UPLC applications using columns with smaller particle sizes (e.g., 3 µm).[1] It is also suitable for pharmacokinetic studies.[1]
Safety and Toxicology
The safety of this compound has been assessed by various regulatory bodies due to its use in cosmetics. The available toxicological data for the parent base and its hydrochloride salt are often considered together.[2]
| Toxicological Endpoint | Result | Notes |
| Skin Irritation | Not irritating at low concentrations. | A study on rabbits with a 2.5% concentration showed no irritation, though the test concentration was considered low for hazard classification.[2] |
| Eye Irritation | Not irritating at low concentrations. | Limited data is available.[2] |
| Carcinogenicity | Not considered to be carcinogenic. | In one study, no differences in tumor occurrence were observed between control and treated animals. However, the concentrations used were noted to be potentially too low to detect carcinogenic effects.[2] |
| Genotoxicity | Not considered to be genotoxic. | Based on available in vitro and in vivo data.[2] |
| Sensitisation | Classified as a moderate sensitiser. | Based on Local Lymph Node Assay (LLNA) data.[5] |
Table 2: Summary of Toxicological Data.[2][5]
Biological Activity and Mechanism of Action
Extensive searches of publicly available scientific literature and databases did not yield any information on specific signaling pathways or detailed mechanisms of action for this compound in a pharmacological or drug development context. Its primary function is as a direct dye, where its color is a result of its chemical structure and the chromophores present in the molecule. Its biological interactions appear to be primarily limited to toxicological endpoints such as skin sensitization.
Conclusion
This compound is a well-characterized compound with a primary, established role in the cosmetics industry as a red hair dye. Its synthesis and analytical methodologies are defined, though detailed experimental protocols are not widely published. While it has undergone toxicological assessment for its use in consumer products, there is no evidence to suggest it has a specific mechanism of action related to biological signaling pathways that would be of primary interest in drug development. Future research could focus on its potential as a pharmaceutical intermediate, exploring its utility as a scaffold for the synthesis of novel therapeutic agents.
References
Synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride from 4-amino-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, a compound of interest in the pharmaceutical and cosmetic industries, where it is also known as HC Red No. 13.[1] While the inquiry specified 4-amino-3-nitroaniline as the starting material, a thorough review of the available scientific literature did not yield a documented synthetic route from this specific precursor. Instead, this guide details a well-established pathway commencing with the reaction of 2-nitro-p-phenylenediamine (4-amino-2-nitroaniline) with ethylene oxide to synthesize the parent compound, 2,2'-[(4-amino-2-nitrophenyl)imino]bisethanol. This intermediate is subsequently converted to its hydrochloride salt. This document offers detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis and characterization of this compound.
Introduction
This compound is a tertiary amine that finds application as a direct dye in semi-permanent and oxidative hair coloring formulations.[2][3] Its chemical structure, featuring a nitro-substituted aromatic amine, imparts its characteristic color. Beyond cosmetology, substituted nitroanilines are a class of compounds with significant potential in medicinal chemistry and materials science. This guide focuses on the chemical synthesis of its hydrochloride salt, providing a practical laboratory-scale procedure.
It is important to note that the synthesis originates from 2-nitro-p-phenylenediamine. While structurally similar to 4-amino-3-nitroaniline, the positioning of the amino and nitro groups on the phenyl ring is different, which critically influences the reactivity and the final product. The procedures outlined herein are based on the documented synthesis starting from 2-nitro-p-phenylenediamine.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the hydroxyethylation of 2-nitro-p-phenylenediamine with ethylene oxide to form the parent bisethanol compound. The second step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
Caption: Overall synthesis pathway.
Experimental Protocols
Synthesis of 2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol
This procedure is adapted from a documented method for the synthesis of related hydroxyethylated nitroanilines.[4]
Materials:
-
2-nitro-p-phenylenediamine (80g)
-
50% Methanol-water solution (1000 mL)
-
Copper powder (2g)
-
Ethylene oxide (48g)
-
Activated carbon
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser.
Procedure:
-
To the four-necked flask, add 1000 mL of a 50% methanol-water solution and commence stirring.
-
Heat the solution and stabilize the temperature at 64°C.
-
Add 80g of 2-nitro-p-phenylenediamine and 2g of copper powder to the flask.
-
Maintain the temperature at 64-66°C and bubble 48g of ethylene oxide gas through the reaction mixture over a period of 12 hours.
-
After the addition of ethylene oxide is complete, cool the reaction mixture to 20°C.
-
Continue stirring at 20-25°C for an additional 5 hours.
-
Filter the resulting solid product and wash with water to obtain the crude product.
Purification:
-
Transfer the crude product to a flask containing a 10-fold volume of 50% methanol-water solution.
-
Add activated carbon equivalent to the weight of the crude product.
-
Heat the suspension to 70-72°C with stirring.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to room temperature to crystallize the pure product.
-
Filter the purified product and dry. A reported yield for a similar process is 95% with a purity of 99.8%.[4]
Synthesis of 2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol Hydrochloride
Materials:
-
2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol
-
Anhydrous ethanol
-
Concentrated hydrochloric acid
Equipment:
-
Beaker or round-bottom flask
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
Dissolve the purified 2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol in a minimal amount of anhydrous ethanol.
-
While stirring, slowly add concentrated hydrochloric acid dropwise to the solution.
-
Monitor the pH of the solution, continuing the addition of hydrochloric acid until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with a small amount of cold anhydrous ethanol.
-
Dry the product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical Properties
| Property | 2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol | 2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol Hydrochloride |
| CAS Number | Not specified for this isomer | 94158-13-1[5] |
| Molecular Formula | C10H15N3O4 | C10H16ClN3O4[5] |
| Molecular Weight | 241.25 g/mol [2] | 277.71 g/mol |
| Appearance | - | Dark red powder |
| Melting Point | - | 108-111 °C[6] |
Table 2: Spectroscopic Data (Predicted/Reported for related isomers)
| Data Type | 2,2'-[(4-Amino-2-nitrophenyl)imino]bisethanol |
| 1H NMR (DMSO-d6, δ ppm) | Predicted: Aromatic protons (3H, m), -N(CH2CH2OH)2 (8H, m), -NH2 (2H, s), -OH (2H, t) |
| 13C NMR (DMSO-d6, δ ppm) | Predicted: Aromatic carbons (6C), -CH2-N (2C), -CH2-OH (2C) |
Note: Experimental NMR data for the specific 4-amino-2-nitro isomer was not available in the searched literature. The provided information is based on general knowledge of similar structures.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Detailed experimental workflow.
Safety Precautions
-
4-Amino-3-nitroaniline and its isomers: These are aromatic amines and nitro compounds, which should be handled with care as they can be toxic and are potential skin sensitizers.
-
Ethylene oxide: This is a flammable, carcinogenic, and highly reactive gas. It should be handled in a well-ventilated fume hood with appropriate safety measures.
-
Hydrochloric acid: This is a corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate PPE, including lab coats, safety glasses, and gloves, should be worn at all times.
Conclusion
This technical guide provides a detailed procedure for the synthesis of this compound, also known as HC Red No. 13, via a documented route starting from 2-nitro-p-phenylenediamine. The provided experimental protocols, quantitative data, and workflow diagrams are intended to facilitate the successful replication of this synthesis by researchers in the fields of drug development and chemical sciences. It is crucial to note the discrepancy in the starting material from the initial inquiry and to proceed with the scientifically validated precursor for a successful outcome. Further research to obtain detailed spectroscopic characterization of the 4-amino-2-nitro isomer would be a valuable addition to the scientific literature.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ulprospector.com [ulprospector.com]
- 4. Page loading... [guidechem.com]
- 5. shivohmchemicals.com [shivohmchemicals.com]
- 6. 2,2'-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bisethanol | 33229-34-4 [chemicalbook.com]
An In-depth Technical Guide to the Physical Characteristics of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, registered under CAS number 94158-13-1, is an organic compound utilized in various chemical and industrial applications.[1][2] It is the hydrochloride salt of the parent compound 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol.[1] The formation of the hydrochloride salt serves to enhance the stability and solubility of the compound, which is particularly beneficial for formulation purposes.[1] This technical guide provides a detailed overview of its key physical and chemical characteristics, supported by standardized experimental protocols and analytical methodologies.
Synonyms:
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound and its parent compound are summarized below. This data is essential for handling, formulation, and quality control.
| Property | Value | Source Compound |
| CAS Number | 94158-13-1 | Hydrochloride Salt |
| Molecular Formula | C₁₀H₁₆ClN₃O₄ | Hydrochloride Salt |
| Molecular Weight | 277.7 g/mol | Hydrochloride Salt |
| Appearance | Yellow to orange crystalline solid | Hydrochloride Salt |
| Boiling Point | 515.9°C at 760 mmHg | Hydrochloride Salt |
| Flash Point | 265.8°C | Hydrochloride Salt |
| Vapor Pressure | 1.81E-11 mmHg at 25°C | Hydrochloride Salt |
| Solubility | Soluble in water | Hydrochloride Salt |
| Parent Compound CAS | 29705-39-3 | Parent Compound |
| Parent Compound MW | 241.24 g/mol | Parent Compound |
| Parent Compound Density | 1.422 g/cm³ | Parent Compound |
[Sources: 3, 4]
Experimental Protocols & Methodologies
Accurate determination of physical characteristics requires standardized experimental protocols. The following sections detail methodologies for analyzing this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary method for assessing the purity and concentration of the compound. A reverse-phase (RP) HPLC methodology is effective for analysis.[1]
Objective: To separate and quantify this compound in a sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Newcrom R1 HPLC column or equivalent reverse-phase column[1]
Reagents:
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water, HPLC grade
-
Phosphoric acid or Formic acid (if MS compatibility is required)[1]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and phosphoric acid.[1] For applications requiring mass spectrometry, substitute phosphoric acid with formic acid.[1] The exact ratio should be optimized to achieve efficient separation.
-
Standard Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase components) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing the compound in the same solvent used for the standard preparation. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: Newcrom R1 HPLC column[1]
-
Mobile Phase: Acetonitrile/Water/Acid (optimized ratio)
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV-Vis detector set at a wavelength determined by the compound's UV absorbance maximum.
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Record the chromatograms and integrate the peak areas corresponding to the compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from the curve to determine the concentration of the compound in the samples.
Melting Point Determination (General Protocol)
Objective: To determine the temperature range over which the crystalline solid melts.
Instrumentation:
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor
-
Capillary tubes (closed at one end)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis protocol described in Section 3.1.
References
Spectroscopic data for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (NMR, IR, UV-Vis)
Technical Guide: Spectroscopic Characterization of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol
Disclaimer: Publicly available spectroscopic data for the hydrochloride salt of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol is limited. This guide provides a representative analysis based on the free base form, 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, and general spectroscopic principles. The data presented herein should be considered illustrative.
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol is an aromatic amine derivative containing nitro and diethanolamine functional groups. This compound and its salts are of interest in various chemical synthesis applications, particularly as intermediates in the manufacturing of dyes and pigments. A thorough spectroscopic characterization is essential for confirming its molecular structure and purity. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, along with generalized experimental protocols for their acquisition.
Molecular Structure
Chemical Name: 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Molecular Formula: C10H15N3O4 Molecular Weight: 241.24 g/mol CAS Number: 54798-63-5 (for the free base)
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | Ar-H |
| ~6.8-7.0 | dd | 1H | Ar-H |
| ~6.6-6.7 | d | 1H | Ar-H |
| ~4.8-5.0 | s (broad) | 2H | -NH₂ |
| ~4.5-4.7 | t | 2H | -OH |
| ~3.5-3.7 | q | 4H | N-CH₂ |
| ~3.3-3.5 | t | 4H | O-CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Ar-C (C-NH₂) |
| ~135-140 | Ar-C (C-NO₂) |
| ~130-135 | Ar-C (C-N(CH₂CH₂OH)₂) |
| ~120-125 | Ar-CH |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~58-62 | O-CH₂ |
| ~50-55 | N-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Strong, Broad | N-H stretch (primary amine) |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1580-1650 | Strong | N-H bend (primary amine) |
| 1500-1550 | Strong | N-O asymmetric stretch (nitro group) |
| 1300-1350 | Strong | N-O symmetric stretch (nitro group) |
| 1250-1350 | Medium | C-N stretch (aromatic amine) |
| 1000-1250 | Strong | C-O stretch (alcohol) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with chromophores.
Table 4: Expected UV-Vis Absorption Maxima (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~250-270 | Moderate | π → π* (aromatic system) |
| ~400-420 | High | n → π* or π → π* (associated with the nitroaniline chromophore) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol.
In-Depth Technical Guide: Solubility Profile of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, a compound commonly known as HC Red No. 13. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields who require detailed information on the solubility characteristics of this substance.
Introduction
This compound is an organic compound utilized as a direct dye in cosmetic formulations, particularly in hair coloring products. Its hydrochloride salt form is intended to enhance its stability and solubility characteristics[1]. An understanding of its solubility in various solvents is crucial for formulation development, ensuring product efficacy, and for conducting toxicological and safety assessments.
Quantitative Solubility Data
The solubility of this compound has been determined in several solvent systems. The following table summarizes the available quantitative data.
| Solvent System | Temperature | pH | Solubility |
| Water | 20 °C | 1.70 | 197 mg/L[2] |
| Acetone/Water (1:1) | Not Specified | 1.4 | > 100 g/L[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | > 100 g/L[2] |
Table 1: Quantitative Solubility of this compound
Physicochemical Properties Influencing Solubility
The solubility of a compound is influenced by its physicochemical properties. Aromatic nitro compounds are generally sparingly soluble in water, with their solubility being further influenced by the presence of other functional groups[3][4]. The presence of polar functional groups such as amino and hydroxyl groups in the structure of this compound contributes to its solubility in polar solvents. The hydrochloride salt form significantly increases its aqueous solubility compared to the free base.
Experimental Protocols for Solubility Determination
While the exact protocols used to generate the data in Table 1 are not detailed in the cited documents, a standard and widely accepted method for determining the solubility of a chemical substance is the shake-flask method. This method is suitable for a range of solvents and can be adapted for different analytical quantification techniques.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating a surplus of the test substance with a specific solvent at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined using a suitable analytical method.
Materials and Apparatus
-
Test Substance: this compound (of known purity)
-
Solvents: High-purity water, acetone, dimethyl sulfoxide (DMSO), and other relevant organic solvents.
-
Equipment:
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Flasks with low-adsorption stoppers
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, NMR spectrometer)[5].
-
Experimental Procedure
-
Preparation: An excess amount of this compound is added to a flask containing a known volume of the selected solvent. The excess is necessary to ensure that a saturated solution is achieved.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a predetermined period (e.g., 24 to 48 hours) to allow it to reach equilibrium. Preliminary tests should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the mixture is allowed to stand to permit the separation of the undissolved solid. If necessary, centrifugation or filtration can be used to separate the solid phase from the saturated solution.
-
Sample Analysis: A clear aliquot of the saturated solution is carefully removed and diluted as necessary. The concentration of the dissolved test substance is then determined using a validated analytical method, such as HPLC.
-
Data Reporting: The solubility is reported in units of mass per volume of solvent (e.g., g/L or mg/L) at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter for its application in various industries. It exhibits low solubility in water at a low pH but is highly soluble in solvent mixtures such as acetone/water and in DMSO. The provided experimental protocol outlines a standard method for determining its solubility in other solvent systems, which can be adapted based on specific laboratory capabilities and requirements. This information is essential for the formulation of products containing this compound and for conducting further research into its properties and applications.
References
In-Depth Technical Guide: Thermal Stability and Degradation of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (CAS No. 94158-13-1), a compound often utilized as a pharmaceutical intermediate and in dye manufacturing. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous nitroaromatic and aminophenol compounds to present a predictive assessment of its stability. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies, crucial for establishing a stable formulation and ensuring regulatory compliance. All quantitative data presented herein is illustrative and based on the expected behavior of structurally related molecules.
Introduction
This compound is a substituted aromatic amine whose stability is paramount in its application in pharmaceutical synthesis. The presence of nitro and amino functional groups on the aromatic ring, along with the ethanolamine side chains, suggests potential vulnerabilities to thermal stress and various degradation pathways. Understanding these is critical for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.
Predicted Thermal Stability Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of a substance.[1] While specific data for this compound is not publicly available, the following tables present hypothetical data based on the analysis of similar nitroaromatic compounds and aminophenol derivatives.[2][3]
Illustrative Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.[4]
| Temperature Range (°C) | Weight Loss (%) | Probable Cause |
| 30 - 150 | ~1-2% | Loss of adsorbed water or residual solvent |
| 150 - 250 | ~25-30% | Initial decomposition, potential loss of ethanol side chains |
| 250 - 400 | ~40-50% | Major decomposition of the aromatic nitroamine structure |
| > 400 | ~15-20% | Final decomposition to carbonaceous residue |
Note: This data is illustrative and intended to represent a plausible decomposition profile.
Illustrative Differential Scanning Calorimetry (DSC) Data
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting and decomposition.[5]
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm | ~180 | ~185 | 80 - 100 | Melting Point |
| Exotherm | ~220 | ~240 | -300 to -400 | Onset of exothermic decomposition |
Note: This data is illustrative. The melting point is an estimate, and the exothermic decomposition is characteristic of many nitroaromatic compounds.[6]
Experimental Protocols
The following are detailed methodologies for conducting thermal stability and forced degradation studies.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of the compound.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina crucible.[7]
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program: Equilibrate at 30°C, then ramp up to 600°C at a heating rate of 10°C/min.[7]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature ranges for significant weight loss events.
Differential Scanning Calorimetry (DSC) Protocol
This protocol identifies melting point and exothermic decomposition events.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C, then ramp up to 400°C at a heating rate of 10°C/min.[3]
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition) and calculate their respective enthalpies.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[8] A target degradation of 5-20% is generally considered appropriate.[9]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a suitable wavelength (determined by UV scan of the parent compound) and a photodiode array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate the experimental workflows and potential degradation pathways.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal behavior of a pharmaceutical solid acetaminophen doped with p-aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fpe.umd.edu [fpe.umd.edu]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. epfl.ch [epfl.ch]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Safety Profile of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (CAS No. 94158-13-1). The following sections detail its chemical and physical properties, potential hazards, handling procedures, and regulatory information, compiled to ensure safe laboratory and manufacturing practices.
Section 1: Chemical Product and Company Identification
| Product Name | This compound |
| Synonyms | HC Red No. 13, Ethanol, 2,2'-((4-amino-3-nitrophenyl)imino)bis-, monohydrochloride[1] |
| CAS Number | 94158-13-1[1][2][3] |
| Chemical Formula | C10H16ClN3O4[2] |
| Molecular Weight | 277.71 g/mol [2] |
Section 2: Hazards Identification
Potential Health Effects:
-
Eye Contact: May cause irritation. In case of contact, rinse immediately with plenty of water and seek medical advice.[2]
-
Skin Contact: May cause irritation. It is advised to wear suitable protective clothing and gloves.[2]
-
Inhalation: Avoid inhalation of the substance.[2]
-
Ingestion: Avoid contact with food and drinking water.[2]
Section 3: Composition and Information on Ingredients
This product is identified as this compound.[2][3] The parent compound, 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, has a CAS number of 29705-39-3.[4]
Section 4: First Aid Measures
A standardized experimental protocol for first aid is not available. However, based on general safety information, the following procedures are recommended.
Section 5: Firefighting Measures
When exposed to flames or high temperatures, toxic gases may be produced.[2]
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | May produce toxic gases upon combustion.[2] |
| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[5] |
Section 6: Accidental Release Measures
In case of a spill, the following workflow should be followed to ensure safety and proper cleanup.
Section 7: Handling and Storage
| Handling | Wear protective gloves and goggles to avoid inhalation or contact with skin.[2] |
| Storage | Store in a dry, well-ventilated place away from sources of fire.[2] |
Section 8: Exposure Controls and Personal Protection
The following personal protective equipment (PPE) is recommended when handling this substance.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2] |
| Skin Protection | Wear suitable protective clothing and gloves.[2] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[5] |
Section 9: Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow to orange crystalline solid[2] |
| Solubility | Soluble in water[2] |
| Boiling Point | 515.9°C at 760 mmHg[2] |
| Flash Point | 265.8°C[2] |
| Vapor Pressure | 1.81E-11 mmHg at 25°C[2] |
Section 10: Stability and Reactivity
The compound has high thermal stability.[2] Incompatible materials include strong oxidizing agents.[5][6] Hazardous polymerization does not occur.[5]
Section 11: Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] The hazards of both the parent base and its hydrochloride salt are assessed together due to their structural similarity.
Section 12: Ecological Information
No specific ecological data is available for this compound. It is advised not to empty it into drains.[5]
Section 13: Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5][6]
Section 14: Transport Information
No specific information regarding transportation regulations was found.
Section 15: Regulatory Information
In the European Union, this chemical is permitted for use as a hair dye substance in non-oxidizing hair dye products at a maximum concentration of 2.5% (as hydrochloride). It is not listed on the Hazardous Substances Information System (HSIS) in Australia.
Section 16: Other Information
The information provided in this guide is based on currently available data and is intended for use by qualified personnel. It is the user's responsibility to determine the suitability of this information for their particular application. No warranty, expressed or implied, is made and no liability is assumed resulting from its use.
References
Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Nitrophenyl-Substituted Bisethanol Compounds
For Immediate Release
A comprehensive overview for researchers, scientists, and drug development professionals on the burgeoning potential of nitrophenyl-substituted bisethanol compounds in cellular biology and therapeutic development.
This technical guide delves into the core research applications of nitrophenyl-substituted bisethanol compounds, a class of molecules demonstrating significant promise in the precise control of biological systems. Primarily utilized as photolabile protecting groups (PPGs), these compounds, often referred to as "caged compounds," offer a unique spatiotemporal control over the release of bioactive molecules. This guide will explore their synthesis, photochemical properties, and diverse applications, with a focus on quantitative data and detailed experimental protocols.
Introduction: The Power of Light-Mediated Control
The ability to initiate biological processes at a specific time and location is a powerful tool in understanding complex cellular signaling pathways and developing targeted therapies. Nitrophenyl-substituted bisethanol compounds are at the forefront of this technology. The core principle lies in the temporary inactivation of a biologically active molecule by covalently attaching a nitrophenyl-based "cage." This cage renders the molecule inert until it is precisely cleaved by a burst of light, releasing the active compound and triggering a biological response. The nitro group's photochemical reactivity is central to this process, undergoing an intramolecular rearrangement upon light absorption, leading to the cleavage of the bond holding the bioactive molecule.[1][2]
Core Applications: From Cellular Probes to Potential Therapeutics
The research applications of nitrophenyl-substituted bisethanol compounds are expanding, with significant contributions to several fields:
-
Photolabile Protecting Groups ("Caged Compounds"): This is the most prominent application. The bis(2-hydroxyethyl)amino group can be a key part of the caging moiety, influencing properties like solubility and reactivity. These caged compounds are instrumental in studying fast biological processes such as neurotransmission and intracellular signaling cascades. By releasing neurotransmitters like GABA or glutamate with millisecond precision, researchers can map neural circuits and investigate synaptic plasticity.[2]
-
Anticancer Research: Emerging studies are exploring the cytotoxic properties of novel nitrophenyl-substituted heterocyclic compounds against various cancer cell lines. While not always featuring a bisethanol group, these studies highlight the potential of the nitrophenyl scaffold in developing new anticancer agents. For instance, certain tetrahydroisoquinoline derivatives bearing a nitrophenyl group have shown moderate to strong activity against pancreatic and lung cancer cell lines.[3]
-
Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in several antimicrobial drugs. Research into new nitrophenyl derivatives continues to yield compounds with promising activity against a range of bacteria and fungi. The mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species.[4]
Quantitative Data Summary
The efficiency of a photolabile protecting group is determined by its photochemical properties. The following table summarizes key quantitative data for representative nitrophenyl-based caging groups. While specific data for bisethanol-substituted compounds is limited in publicly available literature, the presented data for related compounds provides a valuable benchmark.
| Caged Compound Class | Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Application | Reference |
| Nitrobenzyl-based | 200-320 | 0.03 - 0.12 | - | General | [1] |
| Dinitrobenzyl-based | ~365 | ~4x higher than mono-nitro | - | Increased efficiency | [1] |
| Dialkylamino-biphenyl | 800 | - | 11 | Two-photon uncaging of GABA | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these compounds. Below are representative protocols for the synthesis of a precursor to nitrophenyl-substituted ethanolamines and a general procedure for photocleavage.
Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline (A Precursor Analog)
This protocol describes the synthesis of an N-substituted nitroaniline, which serves as a foundational method for creating more complex derivatives, including bisethanol compounds.
Materials:
-
1-chloro-2-nitrobenzene
-
2-ethoxyethanamine
-
Triethylamine or Potassium Carbonate
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux, extraction, and chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq) and a suitable solvent (ethanol or DMF).
-
Add 2-ethoxyethanamine (1.2 eq) to the flask.
-
Add a base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to act as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If potassium carbonate was used, filter the solid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane and ethyl acetate eluent system to obtain the pure N-(2-ethoxyethyl)-2-nitroaniline.[5]
General Protocol for Photocleavage ("Uncaging")
This protocol outlines the general steps for releasing a bioactive molecule from its nitrophenyl cage.
Materials:
-
Caged compound of interest dissolved in a suitable buffer or cell culture medium.
-
A light source capable of emitting at the optimal wavelength for the specific caging group (e.g., a UV lamp or a laser).
-
The biological system under investigation (e.g., cell culture, tissue slice).
Procedure:
-
Introduce the caged compound to the biological preparation at a concentration that is empirically determined to be non-disruptive before photolysis.
-
Allow for an appropriate incubation period for the caged compound to diffuse to the target area.
-
Expose the specific region of interest to a controlled dose of light from the chosen light source. The duration and intensity of the light pulse will determine the amount of released bioactive molecule.
-
Observe and record the biological response using appropriate techniques (e.g., electrophysiology, fluorescence microscopy).
-
Include control experiments where the preparation is exposed to the light source without the caged compound, and where the caged compound is present but not illuminated, to ensure the observed effects are due to the photocleaved molecule.
Signaling Pathways and Experimental Workflows
The application of nitrophenyl-substituted bisethanol compounds as caged compounds allows for the precise dissection of complex signaling pathways.
Caption: Uncaging of a ligand to activate a cell surface receptor and initiate a downstream signaling cascade.
The experimental workflow for utilizing these compounds typically involves several key stages, from synthesis to biological validation.
Caption: A typical workflow for the application of nitrophenyl-substituted bisethanol caged compounds in research.
Future Directions and Conclusion
The field of photopharmacology is rapidly evolving, and nitrophenyl-substituted bisethanol compounds are poised to play a significant role. Future research will likely focus on the development of caging groups with improved photochemical properties, such as:
-
Red-shifted absorption: To enable deeper tissue penetration and reduce potential phototoxicity by using longer wavelength light.
-
Higher quantum yields: To increase the efficiency of the uncaging process, requiring less light exposure.
-
Enhanced two-photon absorption cross-sections: For highly localized, sub-cellular uncaging with minimal off-target effects.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride as a versatile intermediate in the synthesis of azo dyes, with a particular focus on disperse dyes for synthetic fibers and direct dyes for hair coloring applications.
Introduction
This compound is an aromatic amine containing a primary amino group that can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the nitro group and the bis(2-hydroxyethyl)imino substituent influences the final color and properties of the dye, making this intermediate particularly useful for generating shades of blue and violet. Its application extends to the synthesis of disperse dyes for polyester fabrics and as a key precursor in the production of hair dyes such as HC Blue No. 2.
Physicochemical Properties
A summary of the key physicochemical properties of the intermediate and a representative final product, HC Blue No. 2, are presented below.
| Property | This compound | HC Blue No. 2 |
| CAS Number | 94158-13-1 | 33229-34-4 |
| Molecular Formula | C₁₂H₁₉N₃O₄ · HCl | C₁₂H₁₉N₃O₅ |
| Molecular Weight | 321.76 g/mol | 285.30 g/mol |
| Appearance | Not specified in provided results | Dark blue microcrystalline or amorphous powder[1] |
| Melting Point | Not specified in provided results | 83.5-98 °C[1] |
| UV-Vis λmax (in Ethanol) | Not specified in provided results | 263/264 nm and 531/534 nm[1] |
Applications in Dye Synthesis
This intermediate is primarily used in two key areas of dye synthesis:
-
Disperse Dyes: For coloring hydrophobic fibers like polyester. The resulting dyes generally exhibit good fastness properties.
-
Hair Dyes: As a precursor to semi-permanent hair colorants, such as HC Blue No. 2.[2][3][4]
The general workflow for the synthesis of azo dyes from this intermediate is depicted below.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. HC BLUE NO. 2 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HC Blue No. 2 Reagent [benchchem.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of azo dyes utilizing 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride as the diazo component. The synthesis of azo dyes is a fundamental process in the development of colorimetric sensors, textile dyes, and potential therapeutic agents. The general procedure involves a two-step reaction: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1][2][3][4]
The protocol outlined below is a representative example and may require optimization for specific coupling partners and desired dye characteristics.
Experimental Protocols
The synthesis of azo dyes from a primary aromatic amine is a well-established process that involves two main stages: diazotization and azo coupling.[1][2]
1.1. General Synthesis of an Azo Dye
The overall reaction involves the conversion of the primary amino group of this compound into a diazonium salt, which is then reacted with a suitable coupling agent.
1.1.1. Step 1: Diazotization of this compound
In this step, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4][5] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[2][4]
Protocol:
-
In a 100 mL beaker, dissolve 2.95 g (0.01 mol) of this compound in 20 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of deionized water and cool it in the ice bath.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization. The formation of the diazonium salt solution is now complete. This solution should be used immediately in the next step.[2]
1.1.2. Step 2: Azo Coupling with a Coupling Agent (e.g., 2-Naphthol)
The diazonium salt is an electrophile that will react with an electron-rich aromatic compound (the coupling agent), such as a phenol or an aniline derivative, to form the azo dye.[1][2] In this example, 2-naphthol is used as the coupling agent.
Protocol:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 2 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the quantitative data for the representative synthesis of an azo dye using this compound and 2-naphthol.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 294.73 | 2.95 | 0.01 |
| Sodium Nitrite | 69.00 | 0.76 | 0.011 |
| Hydrochloric Acid (2 M) | 36.46 | - | - |
| 2-Naphthol | 144.17 | 1.44 | 0.01 |
| Sodium Hydroxide (2 M) | 40.00 | - | - |
Table 2: Reaction Conditions and Expected Results
| Parameter | Value |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Theoretical Yield (g) | 4.67 |
| Actual Yield (g) | 4.20 |
| Percentage Yield (%) | 89.9 |
| Melting Point (°C) | >250 (decomposes) |
| Color of the Dye | Deep Red |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes.
Caption: Workflow for the synthesis of an azo dye.
References
Application Notes and Protocols for HC Red No. 13 in Hair Dye Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HC Red No. 13, a direct hair dye used in semi-permanent and oxidative hair coloring formulations. This document outlines its chemical properties, mechanism of action, formulation guidelines, and detailed experimental protocols for performance and safety evaluation.
Introduction to HC Red No. 13
HC Red No. 13, chemically known as 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, is a direct hair dye that physically binds to the hair shaft, imparting a red hue.[1] Unlike oxidative dyes, it does not require a chemical reaction to develop color.[2] It is utilized in both semi-permanent formulations, where it is the primary colorant, and in oxidative dye formulations to tone or enhance shades.[3]
Chemical Properties:
| Property | Value | Reference |
| INCI Name | HC RED NO. 13 | [4] |
| CAS Number | 94158-13-1 | [1] |
| Chemical Name | This compound | [1] |
| Molecular Formula | C10H15N3O4.HCl | [1] |
| Classification | Direct Hair Dye | [4] |
Mechanism of Action
As a direct dye, HC Red No. 13 functions by depositing colored molecules onto the hair shaft. The binding mechanism is primarily based on weak intermolecular forces, such as van der Waals forces and hydrogen bonds, as well as electrostatic interactions between the dye molecule and the keratin protein of the hair.[5] The small molecular size of HC Red No. 13 allows for some penetration into the hair cuticle, resulting in a semi-permanent coloring effect that typically withstands several washes.[5]
Formulation Guidelines
HC Red No. 13 can be incorporated into various hair dye formulations. Below are example formulations for semi-permanent and oxidative hair dyes.
Example Semi-Permanent Hair Dye Formulation
This type of formulation relies solely on direct dyes for coloration.
| Ingredient Category | Ingredient Example | Concentration (% w/w) | Function |
| Solvent | Deionized Water | q.s. to 100 | Vehicle |
| Direct Dye | HC Red No. 13 | 0.5 - 2.5 | Colorant |
| Thickener | Hydroxyethylcellulose | 1.0 - 2.0 | Viscosity control |
| Humectant | Propylene Glycol | 5.0 - 10.0 | Solubilizer, moisturizer |
| Surfactant | Cetrimonium Chloride | 1.0 - 3.0 | Conditioning, emulsifier |
| Fatty Alcohol | Cetearyl Alcohol | 3.0 - 7.0 | Emollient, thickener |
| pH Adjuster | Citric Acid / Triethanolamine | q.s. to pH 6.0-7.0 | pH regulation |
| Preservative | Phenoxyethanol | 0.5 - 1.0 | Preservation |
Example Oxidative Hair Dye Formulation (Two-Component System)
In this system, HC Red No. 13 acts as a color modifier. The final on-head concentration of HC Red No. 13 is typically lower after mixing the two components.[3]
Component A: Dye Cream
| Ingredient Category | Ingredient Example | Concentration (% w/w) | Function |
| Solvent | Deionized Water | q.s. to 100 | Vehicle |
| Alkalizing Agent | Monoethanolamine | 2.0 - 5.0 | Swells hair, facilitates dye penetration |
| Oxidative Precursors | p-Phenylenediamine, Resorcinol | 0.1 - 2.0 | Primary intermediates and couplers |
| Direct Dye | HC Red No. 13 | 0.1 - 1.25 | Color toner/enhancer |
| Emulsifiers/Thickeners | Cetearyl Alcohol, Ceteareth-20 | 10.0 - 20.0 | Cream base formation |
| Conditioning Agents | Keratin Amino Acids | 0.5 - 2.0 | Hair conditioning |
| Antioxidant | Sodium Sulfite | 0.1 - 0.5 | Prevents premature oxidation |
| Chelating Agent | Tetrasodium EDTA | 0.1 - 0.2 | Stabilizer |
Component B: Developer Cream
| Ingredient Category | Ingredient Example | Concentration (% w/w) | Function |
| Solvent | Deionized Water | q.s. to 100 | Vehicle |
| Oxidizing Agent | Hydrogen Peroxide | 3.0 - 12.0 (e.g., 6% for 20 vol.) | Develops oxidative dyes, lightens hair |
| Stabilizers | Phosphoric Acid, Phenacetin | 0.05 - 0.2 | Stabilize hydrogen peroxide |
| Emulsifiers/Thickeners | Cetearyl Alcohol, Ceteareth-20 | 5.0 - 10.0 | Cream base formation |
Experimental Protocols
Hair Dye Application Protocol
Objective: To apply the hair dye formulation to hair tresses for performance evaluation.
Materials:
-
Hair dye formulation containing HC Red No. 13
-
Bleached human hair tresses
-
Applicator brush
-
Timer
-
Gloves
-
Rinsing basin with temperature-controlled water
-
Standard shampoo
Procedure:
-
Prepare the hair dye mixture if using a two-component oxidative system, typically in a 1:1 ratio of dye cream to developer.[3]
-
Wearing gloves, apply the formulation evenly to dry hair tresses using an applicator brush.
-
Allow the dye to process for the specified time (typically 20-30 minutes for semi-permanent and 30-40 minutes for oxidative dyes).
-
Rinse the hair tresses thoroughly with lukewarm water until the water runs clear.
-
Gently wash the tresses with a standard shampoo and rinse again.
-
Allow the hair tresses to air dry or use a hairdryer on a low setting.
Color Fastness Evaluation (Wash Fastness)
Objective: To quantify the color fading of hair dyed with HC Red No. 13 after repeated washing.
Materials:
-
Dyed hair tresses
-
Spectrophotometer or colorimeter
-
Standard shampoo solution (e.g., 10% SLES in water)
-
Washing apparatus (e.g., Launder-Ometer) or manual washing setup
Procedure:
-
Measure the initial color of the dyed hair tresses using a spectrophotometer to obtain baseline Lab* values.[6]
-
Subject the tresses to a controlled washing cycle. For example, agitate the tresses in the shampoo solution for 5 minutes, followed by a 2-minute rinse.
-
Dry the hair tresses completely.
-
Measure the Lab* values of the washed and dried tresses.
-
Repeat steps 2-4 for a predetermined number of cycles (e.g., 5, 10, 15 washes).
-
Calculate the total color difference (ΔE) after each set of washes using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
Representative Data:
| Number of Washes | L | a | b | ΔE (from baseline) |
| 0 | 50.2 | 45.8 | 20.5 | 0.0 |
| 5 | 52.5 | 43.1 | 21.0 | 3.5 |
| 10 | 55.1 | 40.5 | 21.8 | 6.8 |
| 15 | 58.3 | 37.2 | 22.5 | 11.2 |
Stability Testing
Objective: To assess the stability of HC Red No. 13 in a finished hair dye formulation under various conditions.
Materials:
-
Hair dye formulation containing HC Red No. 13 in final packaging
-
Stability chambers (controlled temperature and humidity)
-
HPLC system for quantitative analysis
Procedure:
-
Store samples of the hair dye formulation at different conditions:
-
Room temperature (25°C / 60% RH)
-
Accelerated conditions (40°C / 75% RH)
-
Freeze-thaw cycles (-10°C to 25°C)
-
-
At specified time points (e.g., 1, 3, 6 months), withdraw samples.
-
Visually inspect the samples for changes in color, odor, and consistency.
-
Measure the pH of the samples.
-
Quantify the concentration of HC Red No. 13 in the formulation using a validated HPLC method.
Representative Data (Accelerated Stability at 40°C):
| Time (Months) | Appearance | pH | HC Red No. 13 Content (%) |
| 0 | Homogeneous red cream | 6.5 | 100.0 |
| 1 | No significant change | 6.4 | 98.5 |
| 3 | Slight darkening | 6.3 | 95.2 |
| 6 | Noticeable darkening | 6.1 | 90.8 |
The stability of HC Red No. 13 under oxidative conditions has been reported by the SCCS, showing recoveries of 93.8%, 93.3%, and 90.8% after 15, 30, and 45 minutes, respectively, when mixed with 6% hydrogen peroxide.[3]
Safety Evaluation Protocols
In Vitro Percutaneous Absorption
Objective: To determine the amount of HC Red No. 13 that penetrates the skin.
Materials:
-
Franz diffusion cells
-
Excised porcine or human skin
-
Hair dye formulation containing radiolabeled or non-radiolabeled HC Red No. 13
-
Receptor fluid (e.g., phosphate-buffered saline)
-
Analytical instrumentation (e.g., liquid scintillation counter for radiolabeled compound, or HPLC for non-radiolabeled).
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor fluid and maintain at 32°C.
-
Apply a known amount of the hair dye formulation to the skin surface in the donor compartment.
-
At predetermined time points, collect aliquots of the receptor fluid.
-
At the end of the experiment, dismount the skin, separate the epidermis and dermis, and extract any remaining HC Red No. 13.
-
Analyze the amount of HC Red No. 13 in the receptor fluid and skin layers to determine the extent of absorption.
Mutagenicity Assessment (Ames Test)
Objective: To evaluate the potential of HC Red No. 13 to induce gene mutations in bacteria.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Test substance (HC Red No. 13) at various concentrations
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
Procedure:
-
Combine the bacterial strain, the test substance (with and without S9 mix), and a small amount of molten top agar containing a trace of histidine.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion
HC Red No. 13 is a versatile direct dye for use in a range of hair coloring products. Proper formulation and thorough testing are crucial to ensure product performance, stability, and consumer safety. The protocols and data presented in these application notes provide a framework for the development and evaluation of hair dye formulations containing HC Red No. 13. It is recommended that all formulations undergo rigorous testing to confirm their specific performance and safety characteristics.
References
Application Notes and Protocols: 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is a versatile organic building block with significant potential in pharmaceutical synthesis. Its inherent structural features, including a reactive o-nitroaniline moiety and diethanolamine side chain, provide a scaffold for the construction of diverse heterocyclic systems, particularly benzimidazoles, which are prominent in medicinal chemistry. This document outlines the application of this compound as a precursor to bioactive molecules and provides detailed protocols for its conversion into a substituted benzimidazole derivative, a class of compounds known to exhibit a wide range of pharmacological activities, including kinase inhibition.
Introduction
This compound serves as a valuable starting material in the synthesis of complex pharmaceutical intermediates.[1] While it has found use in the cosmetic industry, its application in medicinal chemistry is an area of growing interest.[2] The core structure, a substituted nitrophenyl diamine, is a precursor to o-phenylenediamines, which are key intermediates in the synthesis of benzimidazoles. Benzimidazole derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]
This document provides a detailed protocol for a two-step synthesis of a hypothetical, yet representative, benzimidazole derivative from this compound. The protocol is based on well-established synthetic methodologies for the reduction of nitroanilines and the subsequent cyclization to form the benzimidazole ring system.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| Parent Compound | ||
| CAS Number | 29705-39-3 | [2] |
| Molecular Formula | C10H15N3O4 | [2] |
| Molecular Weight | 241.24 g/mol | [2] |
| Density | 1.422 g/cm³ | [2] |
| Boiling Point | 499°C at 760 mmHg | [2] |
| Flash Point | 255.6°C | [2] |
| Hydrochloride Salt | ||
| CAS Number | 94158-13-1 | [2] |
| Molecular Formula | C10H16ClN3O4 | [2] |
| Molecular Weight | 277.71 g/mol | [2] |
Table 1: Physicochemical data for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol and its hydrochloride salt.
Synthetic Application: Synthesis of a Substituted Benzimidazole
A plausible and highly relevant application of this compound in pharmaceutical synthesis is its use as a precursor for substituted benzimidazoles. The synthetic strategy involves two key steps:
-
Reduction of the nitro group: The nitro group is selectively reduced to an amine, yielding a triamine intermediate (a substituted o-phenylenediamine).
-
Cyclization: The resulting o-phenylenediamine is then cyclized with a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, to form the benzimidazole ring.
This approach provides a straightforward entry into a class of compounds with significant therapeutic potential.
Experimental Protocols
Step 1: Reduction of this compound to 2,2'-[(3,4-Diaminophenyl)imino]bisethanol
This protocol describes the reduction of the nitro group using a standard laboratory reducing agent, tin(II) chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 277.71 | 5.00 g | 0.018 |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.63 | 20.3 g | 0.090 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium hydroxide (10 M) | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Table 2: Reagents for the reduction of the nitro group.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 0.018 mol) and ethanol (100 mL).
-
Stir the mixture to obtain a suspension.
-
Add tin(II) chloride dihydrate (20.3 g, 0.090 mol) portion-wise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add 10 M sodium hydroxide solution to basify the mixture to pH > 10. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2,2'-[(3,4-Diaminophenyl)imino]bisethanol.
Step 2: Cyclization to form 2-(Substituted)-1H-benzo[d]imidazole derivative
This protocol describes the cyclization of the resulting o-phenylenediamine with a representative aldehyde (e.g., 4-methoxybenzaldehyde) to form the corresponding benzimidazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,2'-[(3,4-Diaminophenyl)imino]bisethanol | 247.29 | 4.45 g | 0.018 |
| 4-Methoxybenzaldehyde | 136.15 | 2.45 g | 0.018 |
| Ethanol | 46.07 | 100 mL | - |
| p-Toluenesulfonic acid (catalytic) | 172.20 | 0.31 g | 0.0018 |
Table 3: Reagents for the benzimidazole formation.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 2,2'-[(3,4-Diaminophenyl)imino]bisethanol (4.45 g, 0.018 mol) in ethanol (100 mL).
-
Add 4-methoxybenzaldehyde (2.45 g, 0.018 mol) and a catalytic amount of p-toluenesulfonic acid (0.31 g, 0.0018 mol).
-
Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the desired 2,2'-{[4-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)imino]bis(ethanol)}.
Expected Results
| Step | Product | Expected Yield | Purity (by HPLC) |
| 1 | 2,2'-[(3,4-Diaminophenyl)imino]bisethanol | 80-90% | >95% |
| 2 | 2,2'-{[4-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)imino]bis(ethanol)} | 70-85% | >98% |
Table 4: Expected yields and purities for the synthetic sequence.
Biological Context: Benzimidazoles as Kinase Inhibitors
Benzimidazole derivatives are a well-established class of kinase inhibitors.[5][6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many benzimidazole-based drugs target the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.[5]
The hypothetical benzimidazole synthesized in this protocol could potentially act as a kinase inhibitor. The general mechanism of action for many benzimidazole-based kinase inhibitors involves the inhibition of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently overactive in cancer.
Caption: A simplified diagram of a generic kinase signaling pathway.
The diagram above illustrates a simplified signaling cascade often targeted by kinase inhibitors. Growth factors bind to receptor tyrosine kinases (RTKs), leading to the activation of downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation and survival. Benzimidazole-based inhibitors can block this cascade at various points, such as by inhibiting RAF or MEK, thereby preventing the downstream signaling that drives disease progression.
Conclusion
This compound is a readily available and versatile building block for the synthesis of pharmaceutically relevant compounds. The protocols provided herein demonstrate a practical approach to converting this starting material into a substituted benzimidazole, a privileged scaffold in medicinal chemistry. The potential for the resulting compounds to act as kinase inhibitors highlights the utility of this building block in the development of novel therapeutic agents. Further derivatization of the benzimidazole core and the diethanolamine side chain can provide access to a large chemical space for drug discovery efforts.
Workflow Diagram
Caption: Synthetic workflow from the building block to a bioactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, also known by its hair dye designation HC Red 13, is a chemical compound with applications as a pharmaceutical intermediate and as a component in cosmetic formulations.[1][2][3] Its structure, featuring a substituted nitroaniline core, makes it a subject of interest for various chemical syntheses. This document provides detailed experimental protocols for the likely synthesis and characterization of this compound, based on established chemical principles, as well as its known applications.
Chemical Properties
| Property | Value |
| Chemical Name | This compound[2] |
| CAS Number | 94158-13-1[2] |
| Molecular Formula | C₁₀H₁₅N₃O₄·HCl[2] |
| Appearance | Yellow crystalline solid |
Experimental Protocols
The synthesis of this compound can be logically approached as a three-step process:
-
Nucleophilic Aromatic Substitution: Synthesis of the intermediate, 2,2'-[(4-chloro-3-nitrophenyl)imino]bisethanol.
-
Reduction of the Nitro Group: Conversion of the nitro-intermediate to 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol.
-
Hydrochlorination: Formation of the final hydrochloride salt.
Protocol 1: Synthesis of this compound
Step 1: Nucleophilic Aromatic Substitution of 4-chloro-2-nitroaniline with Diethanolamine
This step is based on the principle that an electron-withdrawing group (like the nitro group) on an aromatic ring activates a leaving group (like chlorine) for nucleophilic substitution.
-
Materials:
-
4-chloro-2-nitroaniline
-
Diethanolamine
-
Ethanol (or a similar polar aprotic solvent)
-
Sodium bicarbonate (or another suitable base)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-nitroaniline (1 equivalent) in ethanol.
-
Add diethanolamine (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, 2,2'-[(4-imino-3-nitrophenyl)imino]bisethanol.
-
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media.
-
Materials:
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in a 1:1 mixture of ethanol and water.
-
Carefully add sodium borohydride (2.5 equivalents) in portions to the solution while stirring at room temperature.[4]
-
Continue stirring for 4 hours.[4] Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench any unreacted sodium borohydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol.
-
Step 3: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve stability and solubility in aqueous media.
-
Materials:
-
Crude 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol (from Step 2)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude product from Step 2 in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid with stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, the addition of a non-polar solvent like diethyl ether can induce precipitation.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Protocol 2: Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/diethyl ether.
-
Characterization:
-
Melting Point: Determine the melting point of the purified solid.
-
NMR Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the ethanol groups, and the amine protons.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons and the carbons of the bisethanol side chains.
-
-
FTIR Spectroscopy: The FTIR spectrum should display characteristic absorption bands for N-H stretching (amine), O-H stretching (hydroxyl), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and N-O stretching (nitro group, if the reduction in step 2 is incomplete).
-
Data Presentation
Table 1: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons (δ 6.0-8.0 ppm), Methylene protons adjacent to oxygen (δ 3.5-4.0 ppm), Methylene protons adjacent to nitrogen (δ 3.0-3.5 ppm), Amine and hydroxyl protons (broad signals) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methylene carbons adjacent to oxygen (δ ~60 ppm), Methylene carbons adjacent to nitrogen (δ ~50 ppm) |
| FTIR (cm⁻¹) | ~3400-3200 (N-H and O-H stretching), ~3100-3000 (Aromatic C-H stretching), ~2950-2850 (Aliphatic C-H stretching), ~1600-1450 (Aromatic C=C stretching) |
Experimental Workflow and Signaling Pathways
Currently, there is no specific signaling pathway described in the scientific literature directly involving this compound. Its primary role is as a synthetic intermediate. The following diagram illustrates the experimental workflow for its synthesis.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is a water-soluble, aromatic amine derivative. Its chemical structure, featuring a nitro group on a phenyl ring, suggests its potential as a chromogenic substrate for a variety of enzymatic assays, particularly those involving nitroreductases. The reduction of the nitro group to an amino group is anticipated to cause a significant and measurable color change, forming the basis of a colorimetric assay. This document provides detailed application notes and protocols for the proposed use of this compound as a novel chromogenic substrate.
Principle of Detection
The chromogenic properties of this compound are predicated on the enzymatic reduction of its nitro group (-NO₂) to a hydroxylamino (-NHOH) and subsequently to an amino group (-NH₂). This transformation alters the electronic conjugation of the molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a corresponding visible color change. This reaction is catalyzed by nitroreductase enzymes, which are found in a variety of prokaryotic and eukaryotic organisms. The intensity of the color produced is directly proportional to the amount of reduced substrate, and therefore to the activity of the nitroreductase enzyme.
Potential Applications
-
Quantification of Nitroreductase Activity: This substrate can be employed to measure the activity of purified nitroreductase enzymes or to screen for nitroreductase inhibitors in drug discovery programs.
-
Detection of Hypoxia in Cell Culture: Certain cancer cells upregulate nitroreductase expression under hypoxic conditions. This substrate could potentially be used to detect and quantify hypoxia in vitro.
-
Microbial Detection: Many bacterial species express nitroreductases. This compound could be used as a component in culture media to identify and differentiate microorganisms based on their nitroreductase activity.
-
Reporter Gene Assays: In molecular biology, a nitroreductase gene can be used as a reporter. The activity of the expressed enzyme can be quantified using this chromogenic substrate.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the use of this compound as a chromogenic substrate for a generic nitroreductase. These values are illustrative and should be determined empirically for specific experimental conditions.
| Parameter | Value |
| Physical Properties | |
| Molecular Weight | 293.74 g/mol |
| Solubility | > 10 mg/mL in water |
| Appearance | Yellow to orange powder |
| Spectrophotometric Data | |
| λmax (Substrate) | ~380 nm |
| λmax (Product) | ~550 nm (predicted) |
| Molar Extinction Coefficient (Product) | To be determined empirically |
| Kinetic Parameters | |
| Optimal pH | 6.5 - 7.5 |
| Optimal Temperature | 25 - 37 °C |
| Suggested Substrate Concentration | 50 - 500 µM |
| Suggested Enzyme Concentration | 1 - 10 µg/mL |
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Activity Assay
This protocol describes a method for quantifying the activity of a purified nitroreductase enzyme using this compound.
Materials:
-
This compound
-
Purified nitroreductase enzyme
-
NAD(P)H (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
96-well microplate, clear bottom
-
Microplate reader capable of absorbance measurements at 550 nm
-
Nuclease-free water
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve 2.94 mg of this compound in 1 mL of nuclease-free water. Store at -20°C, protected from light.
-
NAD(P)H Stock Solution (10 mM): Dissolve 7.09 mg of NAD(P)H in 1 mL of Assay Buffer. Prepare fresh for each experiment.
-
Enzyme Dilutions: Prepare a series of dilutions of the purified nitroreductase enzyme in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Reaction:
-
Set up the following reaction mixture in each well of a 96-well microplate:
-
Assay Buffer: X µL
-
10 mM Substrate Stock Solution: 5 µL (final concentration: 500 µM)
-
10 mM NAD(P)H Stock Solution: 2 µL (final concentration: 200 µM)
-
Enzyme Dilution: Y µL
-
Total Volume: 100 µL
-
-
Include appropriate controls:
-
No-Enzyme Control: Replace the enzyme dilution with Assay Buffer.
-
No-Substrate Control: Replace the substrate stock solution with nuclease-free water.
-
No-NAD(P)H Control: Replace the NAD(P)H stock solution with Assay Buffer.
-
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C for 15-60 minutes, protected from light. The optimal incubation time will depend on the enzyme activity.
-
Measure the absorbance at 550 nm (or the empirically determined λmax of the product) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells.
-
Plot the change in absorbance against the enzyme concentration to determine the linear range of the assay.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the product needs to be determined experimentally.
-
Protocol 2: Detection of Nitroreductase-Expressing Bacteria
This protocol provides a method for the qualitative detection of bacteria expressing nitroreductase on solid media.
Materials:
-
Bacterial culture medium (e.g., Luria-Bertani agar)
-
This compound
-
Bacterial strains (positive and negative controls for nitroreductase expression)
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Chromogenic Agar Plates:
-
Prepare the bacterial culture medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to 50-55°C.
-
Aseptically add the this compound stock solution (10 mg/mL in water, filter-sterilized) to a final concentration of 50-100 µg/mL.
-
Mix gently and pour the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
-
Bacterial Inoculation:
-
Streak the nitroreductase-positive and negative control bacterial strains onto the chromogenic agar plates.
-
Streak the experimental bacterial strains to be tested.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
-
Observation:
-
Observe the plates for colony growth and color development.
-
Nitroreductase-expressing bacteria will form colonies with a distinct color change (e.g., purple to brown), while nitroreductase-negative bacteria will form colonies with no color change.
-
Visualizations
Caption: Proposed enzymatic reduction of the substrate.
Caption: Experimental workflow for the in vitro assay.
Synthesis of Novel Azo and Amide Derivatives from 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of novel azo and amide compounds derived from 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. The described methods are based on well-established diazotization-coupling and acylation reactions for aromatic amines.[1][2][3][4][5] The protocols are intended to serve as a foundational guide for the exploration of new chemical entities with potential applications in medicinal chemistry and materials science. The presence of the nitro group and the bis(2-hydroxyethyl)amino moiety in the core structure offers opportunities for creating compounds with diverse biological activities and physicochemical properties.[6][7]
Overview of Synthetic Strategies
The primary amino group on the this compound scaffold is a versatile functional handle for various chemical transformations. Two effective strategies for derivatization are:
-
Diazotization-Azo Coupling: The aromatic primary amine can be converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (e.g., phenols, anilines) to form brightly colored azo compounds.[2][8][9][10] Azo compounds are a significant class of molecules with applications as dyes and potential as therapeutic agents.
-
Acylation: The nucleophilic primary amino group can readily react with acylating agents, such as acid chlorides or anhydrides, to form stable amide derivatives. This approach is fundamental in drug development for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.
Below are detailed protocols for the synthesis of a novel azo dye and a novel amide derivative.
Experimental Protocols
Synthesis of a Novel Azo Compound via Diazotization-Coupling
This protocol details the synthesis of a novel azo dye by diazotizing this compound and subsequently coupling it with 2-naphthol.
Experimental Workflow:
Caption: Workflow for Azo Dye Synthesis.
Protocol:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2.78 g (0.01 mol) of this compound in 50 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, slowly add a pre-cooled solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of deionized water dropwise with vigorous stirring.[2]
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is indicated by a slight color change. Keep this solution on ice for immediate use in the next step.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 100 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.
-
A brightly colored precipitate should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure complete reaction.
-
-
Product Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, UV-Vis, and NMR spectroscopy).
-
Synthesis of a Novel Amide Derivative via Acylation
This protocol describes the synthesis of a novel N-acylated derivative by reacting this compound with benzoyl chloride.
Experimental Workflow:
Caption: Workflow for Amide Synthesis.
Protocol:
-
Acylation Reaction:
-
In a 100 mL round-bottom flask, suspend 2.78 g (0.01 mol) of this compound in 30 mL of pyridine.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.55 g (1.3 mL, 0.011 mol) of benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
-
Product Isolation and Purification:
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to complete the precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified amide derivative in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, and NMR spectroscopy).
-
Data Presentation
The following tables summarize the expected results for the synthesis of the novel azo and amide compounds.
Table 1: Synthesis of Novel Azo Dye
| Parameter | Value |
| Starting Material | 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol HCl |
| Coupling Agent | 2-Naphthol |
| Molar Ratio (Amine:Coupling Agent) | 1:1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Theoretical Yield | 4.28 g |
| Actual Yield | 3.77 g |
| Percent Yield | 88% |
| Appearance | Dark Red Solid |
| Melting Point | 215-218 °C |
| λmax (in DMSO) | 485 nm |
Table 2: Synthesis of Novel Amide Derivative
| Parameter | Value |
| Starting Material | 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol HCl |
| Acylating Agent | Benzoyl Chloride |
| Molar Ratio (Amine:Acylating Agent) | 1:1.1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Theoretical Yield | 3.47 g |
| Actual Yield | 2.98 g |
| Percent Yield | 86% |
| Appearance | Pale Yellow Solid |
| Melting Point | 188-191 °C |
Potential Applications and Further Research
The novel compounds synthesized from this compound have potential applications in several areas of research and development:
-
Drug Discovery: The nitroaromatic scaffold is present in numerous bioactive molecules with antimicrobial and other therapeutic properties.[7] The synthesized azo and amide derivatives could be screened for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[11][12]
-
Materials Science: Azo dyes are known for their chromophoric properties and are widely used in the textile and printing industries.[8][10] The novel azo dye synthesized could be investigated for its dyeing characteristics on various fabrics or for its potential use in advanced materials such as nonlinear optical materials or as a pH indicator.
-
Further Derivatization: The nitro group on the aromatic ring can be selectively reduced to an amino group, providing another site for chemical modification.[13] This would open up pathways to a wider array of novel compounds with potentially different biological and chemical properties. The hydroxyl groups on the bis(2-hydroxyethyl)amino moiety also offer sites for further functionalization, such as esterification.
These protocols provide a starting point for the synthesis and exploration of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these methods to generate diverse libraries of new chemical entities for further investigation.
References
- 1. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization Reaction Mechanism [unacademy.com]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent | Semantic Scholar [semanticscholar.org]
- 10. ijirset.com [ijirset.com]
- 11. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines | International Journal of Drug Design and Discovery [ijddd.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Incorporation of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is a versatile synthetic building block possessing a unique combination of functional groups: a primary aromatic amine, a nitro group, and two hydroxyl groups. This multifunctionality makes it an attractive monomer for the synthesis of advanced polymers with tailored properties. The presence of the aromatic ring can impart thermal stability and specific mechanical properties, while the nitro group offers a site for further chemical modification, such as reduction to an amine for subsequent conjugation of bioactive molecules. The hydroxyl and amino groups provide reactive sites for polymerization, allowing for the formation of polyamides, polyurethanes, and other polymer architectures. These characteristics make polymers derived from this monomer promising candidates for applications in drug delivery, biomaterials, and specialty coatings.
Application Note 1: pH-Responsive Polyamides for Targeted Drug Delivery
Polymers containing ionizable groups can exhibit pH-responsive behavior, which is highly desirable for targeted drug delivery systems. The acidic microenvironment of tumors or the pH changes in different cellular compartments can be exploited to trigger the release of a therapeutic payload. Polyamides synthesized from this compound can be designed to be stable at physiological pH (7.4) and to undergo conformational changes or degradation at lower pH, leading to drug release. The tertiary amine within the monomer's structure can be protonated at acidic pH, leading to increased hydrophilicity and swelling of the polymer matrix, which can facilitate the diffusion of an encapsulated drug.
Application Note 2: Functional Polyurethanes for Bioconjugation
The nitro group on the aromatic ring of this compound can be readily reduced to a primary amine. This post-polymerization modification provides a convenient handle for the covalent attachment of various molecules, such as targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or drugs. This approach allows for the creation of multifunctional polyurethane-based platforms for theranostic applications, combining therapeutic and diagnostic capabilities in a single system. The polyurethane backbone, formed by the reaction of the monomer's hydroxyl groups with a diisocyanate, can be tailored to achieve desired mechanical properties and biodegradability.
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting this compound with a diacid chloride.
Materials:
-
This compound
-
Terephthaloyl chloride (or other suitable diacid chloride)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Triethylamine (TEA) (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous LiCl (5% w/v) in anhydrous DMAc.
-
Add anhydrous triethylamine (2 equivalents) to the solution to neutralize the hydrochloride salt and deprotonate the amino group. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc.
-
Add the terephthaloyl chloride solution dropwise to the stirred diamine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polyamide in a vacuum oven at 60°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).
-
¹H NMR Spectroscopy: To determine the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.
Protocol 2: Synthesis of a Polyurethane using the Diol Functionality
This protocol outlines the synthesis of a polyurethane by reacting the diol groups of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol with a diisocyanate.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) (or other suitable diisocyanate)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Triethylamine (TEA) (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add anhydrous triethylamine (1 equivalent) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add hexamethylene diisocyanate (1 equivalent) to the solution.
-
Add a catalytic amount of dibutyltin dilaurate (e.g., 0.1 mol% based on the diol).
-
Heat the reaction mixture to 80°C and stir for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polyurethane by pouring the solution into a large volume of diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
Dry the polymer in a vacuum oven at 50°C to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the urethane linkage (N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹).
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
GPC: To determine the molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
TGA: To assess the thermal stability of the polyurethane.
Data Presentation
Table 1: Representative Thermal Properties of Aromatic Polyamides
| Polymer Reference | Diamine Monomer | Diacid Chloride | Tg (°C) | Td,5% (°C) |
| PA-1 | 4,4'-Oxydianiline | Terephthaloyl Chloride | 280-300 | 450-500 |
| PA-2 | m-Phenylenediamine | Isophthaloyl Chloride | 250-270 | 420-470 |
| Hypothetical PA-3 | 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol | Terephthaloyl Chloride | 220-250 | 380-430 |
Note: Data for PA-1 and PA-2 are representative values from the literature for analogous aromatic polyamides. Data for the hypothetical PA-3 is an educated estimation based on the expected influence of the monomer's structure.
Table 2: Mechanical Properties of Polyurethanes with Different Aromatic Diamine Chain Extenders
| Polyurethane Reference | Aromatic Diamine Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) |
| PU-1 | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | 25-35 | 300-400 |
| PU-2 | 1,3-Propanediol bis(4-aminobenzoate) | 30-40 | 400-500 |
| Hypothetical PU-3 | 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol | 20-30 | 350-450 |
Note: Data for PU-1 and PU-2 are representative values from the literature. Data for the hypothetical PU-3 is an educated estimation based on the monomer's structure, which may introduce some flexibility due to the ethanol side chains.
Visualizations
Caption: General workflow for the synthesis of polyamides and polyurethanes.
Caption: pH-responsive drug delivery signaling pathway.
Application Notes and Protocols for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, also known as HC Red 13, is a synthetic organic compound with the chemical formula C10H15N3O4 · HCl.[1] It is primarily utilized as a dye in semi-permanent hair coloring products and serves as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[2][3][4] Its well-defined chemical structure and properties make it suitable for development as an analytical standard for various applications, including quality control of raw materials, impurity profiling, and quantitative analysis in final products.
This document provides detailed protocols for the characterization and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol and its hydrochloride salt is presented below.
| Property | Value | Reference |
| Chemical Formula | C10H16ClN3O4 | [1] |
| Molecular Weight | 277.71 g/mol | [4] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Boiling Point (Parent Compound) | 499°C at 760 mmHg | [4] |
| Flash Point (Parent Compound) | 255.6°C | [4] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol outlines a reverse-phase HPLC method for the determination of the purity of this compound and its quantification in various matrices. The method is adapted from established procedures for similar aromatic nitro compounds.[5][6][7]
3.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis
-
Purity Assessment: The purity of the standard can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment and quantification.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry can be used to confirm the identity of this compound by determining its molecular weight.
3.2.1. Instrumentation
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump or direct infusion system
3.2.2. Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for minimal fragmentation)
-
-
Data Analysis: The expected mass for the protonated parent compound (the free base, C10H15N3O4) is approximately 242.11 m/z ([M+H]+). The presence of a prominent peak at this mass-to-charge ratio confirms the identity of the compound.
Logical Flow for MS Identity Confirmation
Caption: Process for confirming compound identity using ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound.
3.3.1. Instrumentation
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
3.3.2. Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (adjust for desired signal-to-noise).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more (due to lower natural abundance of ¹³C).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integrations to confirm that the observed spectra are consistent with the known structure of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol.
-
Applications in Research and Development
-
Quality Control: The HPLC method can be used to ensure the purity and consistency of incoming batches of this compound for use in manufacturing processes.
-
Impurity Profiling: By modifying the HPLC gradient and using a mass spectrometer as a detector (LC-MS), this method can be extended to identify and quantify potential impurities.
-
Pharmaceutical Intermediate Analysis: In drug development, this compound may be used as a starting material or intermediate. The described analytical methods are crucial for monitoring reaction progress and ensuring the quality of synthetic intermediates.
-
Cosmetic Formulation Analysis: The quantitative HPLC method can be applied to determine the concentration of HC Red 13 in hair dye formulations to ensure compliance with regulatory limits.[8]
Safety Information
-
It is recommended to wear protective gloves, safety goggles, and a lab coat when handling this compound to avoid skin and eye contact.[1]
-
Handle in a well-ventilated area to prevent inhalation.[1]
-
Store in a dry, cool, and well-ventilated place away from sources of ignition.[1]
-
This substance is considered toxic and should not come into contact with food or drinking water.[1] Always follow relevant safety data sheet (SDS) guidelines.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 94158-13-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (94158-13-1) for sale [vulcanchem.com]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 6. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Notes and Protocols for Investigating the Reaction Kinetics of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the reaction kinetics of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. This compound, a substituted nitroaniline, is of interest in pharmaceutical and chemical research due to its potential as a versatile intermediate in the synthesis of more complex molecules.[1] Understanding its reaction kinetics is crucial for optimizing synthetic processes, developing novel therapeutic agents, and elucidating reaction mechanisms.
Introduction
This compound is a substituted aromatic amine. The presence of both an amino and a nitro group on the phenyl ring, along with the bis(2-hydroxyethyl)imino substituent, suggests a rich and complex reactivity. The study of its reaction kinetics can provide valuable insights into how factors like reactant concentrations, temperature, and catalysts influence the rate of its chemical transformations. This knowledge is essential for controlling reaction outcomes and for the rational design of new synthetic routes.
Kinetic studies on analogous substituted anilines have often revealed complex reaction mechanisms, sometimes involving the formation of intermediate complexes.[2] For instance, the reaction of substituted anilines with chloramine T has been shown to proceed through a fast equilibrium step to form a complex, followed by its slow decomposition.[2] The reaction order can be fractional with respect to the amine, indicating such a multi-step process.[2]
Physicochemical Properties and Safety Information
Table 1: General Physicochemical Properties of Substituted Nitroanilines
| Property | Typical Value/Range | Notes |
| Appearance | Yellow to orange or red crystalline solid | Color is due to the nitro and amino chromophores. |
| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Solubility in water is variable and pH-dependent. | The hydrochloride salt form is expected to have increased aqueous solubility. |
| pKa | The amino group is basic, while the nitro group is electron-withdrawing. The exact pKa will depend on the overall substitution pattern. | |
| Stability | Generally stable under standard laboratory conditions. May be sensitive to light and strong oxidizing or reducing agents. | Nitroaromatic compounds can be energetic. Handle with care. |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols for Kinetic Investigations
The following protocols describe general methods for studying the reaction kinetics of this compound. The specific reaction to be studied will dictate the most appropriate technique.
General Experimental Workflow
The overall workflow for a kinetic study is outlined below.
Method 1: UV-Vis Spectrophotometry for Monitoring Reaction Progress
This method is suitable for reactions where there is a change in the absorbance of light by the reactants or products over the course of the reaction.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, buffered aqueous solution).
-
Prepare stock solutions of all other reactants at known concentrations.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the reactant and, if possible, the expected product to identify the wavelength of maximum absorbance (λmax) where the change in absorbance is most significant.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and a quartz cuvette in a temperature-controlled spectrophotometer.[3]
-
Pipette the required volumes of all reactant solutions, except for one (the initiating reactant), into the cuvette.
-
Initiate the reaction by adding the final reactant and quickly mixing the solution.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
Method 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for complex reactions or when spectrophotometry is not feasible.
Protocol:
-
Method Development:
-
Develop an HPLC method capable of separating the reactants, intermediates, and products of the reaction. This involves selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis or PDA).
-
-
Reaction Setup:
-
Set up the reaction in a thermostated vessel with constant stirring.
-
-
Sampling and Quenching:
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system to determine the concentration of the reactants and/or products at each time point.
-
-
Data Analysis:
Method 3: Stopped-Flow Technique for Fast Reactions
For reactions that are too fast to be monitored by conventional methods (typically with half-lives in the millisecond to second range), the stopped-flow technique is employed.[3][4][6]
Protocol:
-
Instrument Setup:
-
Use a stopped-flow instrument, which rapidly mixes small volumes of reactant solutions and then stops the flow to monitor the reaction in a static observation cell.[4]
-
-
Kinetic Measurement:
-
Load the reactant solutions into the instrument's syringes.
-
Initiate the experiment, which will drive the solutions into a mixing chamber and then into the observation cell.
-
The change in a physical property, such as absorbance or fluorescence, is monitored as a function of time immediately after mixing.
-
-
Data Analysis:
-
The instrument's software typically provides tools for analyzing the resulting kinetic traces to determine rate constants.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 2: Example of Data Presentation for Initial Rate Experiments
| Experiment | Initial [Reactant A] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻⁵ |
Table 3: Summary of Determined Kinetic Parameters
| Parameter | Value | Units | Conditions |
| Rate Constant (k) | Value | Units | Temperature, Solvent |
| Reaction Order w.r.t. Reactant A | Value | - | Temperature, Solvent |
| Reaction Order w.r.t. Reactant B | Value | - | Temperature, Solvent |
| Overall Reaction Order | Value | - | Temperature, Solvent |
| Activation Energy (Ea) | Value | kJ/mol | Temperature Range, Solvent |
Potential Signaling Pathways and Applications
While the primary focus of this document is on reaction kinetics, it is important to consider the potential applications of this compound, which could include its use as a precursor in the synthesis of biologically active molecules. For instance, substituted anilines are common pharmacophores in drug discovery. The nitro group can be a key site for metabolic transformations or can be reduced to an amino group, which can then be further functionalized.
A hypothetical pathway for the metabolic activation of a related nitroaromatic compound is depicted below.
Investigating the kinetics of such metabolic reactions can be crucial in drug development to understand the potential for toxicity or the mechanism of action of a drug candidate.
Conclusion
The study of the reaction kinetics of this compound is essential for its effective utilization in research and development. The protocols and methodologies described in these application notes provide a solid foundation for researchers to design and execute kinetic experiments. The data obtained from such studies will be invaluable for optimizing synthetic procedures, understanding reaction mechanisms, and exploring the potential of this compound in various applications, including drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. fiveable.me [fiveable.me]
- 4. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 5. Experimental Methods in Chemical Kinetics - Amina Luthfa | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.
Stage 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-nitroaniline with Diethanolamine
Issue 1.1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | The SNAr reaction often requires elevated temperatures to overcome the activation energy. Ensure the reaction is heated to the temperature specified in the protocol (typically refluxing in a suitable solvent). |
| Poor Solubility of Reactants | 4-Chloro-2-nitroaniline may have limited solubility in some solvents. Ensure a suitable solvent that can dissolve all reactants is used. Consider using a higher boiling point polar aprotic solvent. |
| Base is Not Strong Enough or is Absent | A base is often required to deprotonate the diethanolamine, increasing its nucleophilicity, and to neutralize the HCl generated. Ensure the correct stoichiometry of a suitable base (e.g., triethylamine, potassium carbonate) is used. |
| Moisture in the Reaction | Water can compete with diethanolamine as a nucleophile, leading to the formation of 4-amino-3-nitrophenol. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 1.2: Formation of a Dark-Colored, Tarry Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | Overheating can lead to the decomposition of the starting materials or the product. Maintain the reaction temperature within the recommended range and monitor for any signs of charring. |
| Presence of Impurities in Starting Materials | Impurities in 4-chloro-2-nitroaniline or diethanolamine can lead to side reactions and polymerization. Use reagents of high purity. |
Issue 1.3: Presence of Multiple Spots on TLC, Indicating Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Formation of a Tri-substituted Product) | An excess of 4-chloro-2-nitroaniline or prolonged reaction times at high temperatures can lead to the reaction of the product with another molecule of the starting material. Use a slight excess of diethanolamine and monitor the reaction progress by TLC to avoid over-reaction. |
| Hydrolysis of Starting Material | As mentioned, the presence of water can lead to the formation of 4-amino-3-nitrophenol. Ensure anhydrous conditions. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted 4-chloro-2-nitroaniline. Optimize reaction time and temperature. |
Stage 2: Reduction of the Nitro Group
Issue 2.1: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps |
| Insufficient Amount of Reducing Agent | Ensure the correct molar ratio of the reducing agent (e.g., SnCl2·2H2O, H2/Pd-C) to the nitro compound is used. |
| Inactive Catalyst (for catalytic hydrogenation) | If using a catalyst like Pd/C, ensure it is fresh and active. Old or improperly stored catalyst may have reduced activity. |
| Impurities Poisoning the Catalyst | Certain functional groups or impurities can poison the catalyst. Ensure the starting material from the first step is sufficiently pure. |
Issue 2.2: Formation of Side Products During Reduction
| Potential Cause | Troubleshooting Steps |
| Formation of Azo or Azoxy Compounds | Certain reducing agents, especially under neutral or basic conditions, can lead to the formation of dimeric azo or azoxy byproducts. Using a metal/acid combination like Sn/HCl or SnCl2/HCl generally favors the formation of the amine. |
| Reduction of Other Functional Groups | While less likely under standard nitro reduction conditions, aggressive reducing agents could potentially affect other parts of the molecule. Choose a selective reducing agent for the nitro group. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable synthetic route involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-nitroaniline and diethanolamine to form 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol. The second step is the selective reduction of the nitro group to an amino group, followed by the formation of the hydrochloride salt by treatment with hydrochloric acid.
Q2: What are the key parameters to control during the SNAr reaction?
A2: The critical parameters to control are temperature, reaction time, the stoichiometry of the reactants and base, and the exclusion of moisture. The reaction typically requires heating to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of over-alkylation byproducts.
Q3: What are the expected major byproducts in this synthesis?
A3: In the first step (SNAr), the most likely byproducts are unreacted 4-chloro-2-nitroaniline, the hydrolysis product 4-amino-3-nitrophenol, and potentially a di-substituted product where two molecules of 4-chloro-2-nitroaniline react with one molecule of diethanolamine. In the second step (reduction), incomplete reduction can leave the starting nitro compound as an impurity. Depending on the reducing agent, dimeric byproducts like azo or azoxy compounds could also be formed.
Q4: How can I purify the final product?
A4: The final product, being a hydrochloride salt, is typically a solid. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography of the free base before salt formation can also be an effective purification method if significant impurities are present.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of both reaction steps. For the characterization of the final product, High-Performance Liquid Chromatography (HPLC) can be used to assess purity. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
III. Data Presentation
As no specific quantitative data was found in the provided search results, a representative table is provided below to illustrate how such data should be structured. Researchers should populate this table with their own experimental data.
| Reaction Condition | Starting Material | Reagent (molar eq.) | Solvent | Temp (°C) | Time (h) | Yield of Main Product (%) | Major Byproduct(s) (%) |
| SNAr - Condition A | 4-Chloro-2-nitroaniline | Diethanolamine (1.2) | Ethanol | 78 | 12 | Data | Data |
| SNAr - Condition B | 4-Chloro-2-nitroaniline | Diethanolamine (1.5) | DMF | 100 | 8 | Data | Data |
| Reduction - Condition C | Nitro Intermediate | SnCl₂·2H₂O (5.0) | Ethanol | 78 | 6 | Data | Data |
| Reduction - Condition D | Nitro Intermediate | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 24 | Data | Data |
IV. Experimental Protocols
A detailed experimental protocol is crucial for reproducibility and troubleshooting. Below are generalized procedures for the key steps.
Protocol 1: Synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitroaniline (1.0 eq), diethanolamine (1.2 eq), and a suitable solvent (e.g., ethanol or isopropanol).
-
Add a base such as potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol from the previous step in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into ice-water and basify with a concentrated sodium hydroxide solution to precipitate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Dissolve the resulting free amine in a minimal amount of isopropanol and add a calculated amount of concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final product.
V. Mandatory Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of Crude 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?
A1: An oily or resinous crude product often indicates the presence of residual solvents or low-molecular-weight impurities. Consider the following steps:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to wash away non-polar impurities and induce crystallization.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Heating gently on a rotary evaporator may be necessary, but be cautious of potential decomposition if the compound is heat-sensitive.
-
Conversion to Free Base and Back to Salt: If the crude hydrochloride salt is oily, you can neutralize it to the free base, which may be a solid. Extract the free base into an organic solvent, wash, dry, and then re-form the hydrochloride salt by adding a solution of HCl in a suitable solvent like isopropanol or ether.
Q2: I am seeing multiple spots on my TLC plate. What are the likely impurities?
A2: The impurities in your crude this compound can originate from starting materials or side reactions. Potential impurities include:
-
Unreacted Starting Materials: Such as 4-fluoro-3-nitroaniline or diethanolamine.
-
Dinitro Compounds: Over-nitration during synthesis can lead to dinitro by-products.[1]
-
Isomers: Positional isomers of the nitro or amino group may have formed during synthesis.
-
Decomposition Products: The amino and nitro groups can be susceptible to degradation under certain conditions.
A systematic approach to identifying these impurities would involve running co-spots on your TLC plate with authentic samples of the starting materials.
Q3: My column chromatography is not giving good separation. What can I do?
A3: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Solvent System Optimization: The polarity of the eluent is critical. For amino-nitro aromatic compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.[2] You may need to perform a gradient elution, gradually increasing the polarity.
-
Stationary Phase Choice: While silica gel is common, it is acidic and can sometimes cause issues with basic compounds like amines. Consider using neutral or basic alumina. Alternatively, a "base-washed" silica column, prepared by eluting with a solvent mixture containing a small amount of a volatile base like triethylamine, can improve separation and reduce tailing.
-
Reversed-Phase Chromatography: If normal-phase chromatography is unsuccessful, reversed-phase (e.g., C18) chromatography can be a good alternative.[3] A typical mobile phase would be a mixture of acetonitrile or methanol and water, possibly with a buffer to control the pH.[4]
Q4: I am having trouble recrystallizing my product. It either crashes out as an oil or doesn't crystallize at all.
A4: Recrystallization is a powerful technique but requires careful selection of the solvent system.
-
Finding a Suitable Solvent: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate). Given that the compound is a hydrochloride salt, polar protic solvents like water or short-chain alcohols are good starting points.
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Starting Ratios) | Compound Polarity Suitability | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 80:20 to 50:50) | Less polar to moderately polar | A gradient of increasing ethyl acetate is recommended.[2][5] |
| Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 90:10) | Moderately polar to very polar | Useful for more polar compounds; a small amount of methanol significantly increases eluent strength. |
| Neutral Alumina | Hexane / Ethyl Acetate (e.g., 90:10 to 60:40) | Basic compounds, acid-sensitive compounds | Can prevent degradation of acid-sensitive amines. |
| Reversed-Phase C18 | Acetonitrile / Water (e.g., 20:80 to 80:20) | Polar, water-soluble compounds | Often used with a buffer (e.g., formic acid or acetic acid) to improve peak shape.[4][6] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography eluent or a stronger solvent like methanol. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Evaporate the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass chromatography column with silica gel using a wet slurry method with the initial, least polar eluent.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture (e.g., 95:5 Dichloromethane:Methanol). Gradually increase the polarity of the eluent (e.g., to 90:10 Dichloromethane:Methanol) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from an Alcohol/Water Mixture
-
Dissolution: In a flask, add the crude solid and a small amount of a suitable alcohol (e.g., isopropanol). Heat the mixture gently with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid. If too much water is added, add a small amount of the alcohol until the solution is clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or a non-polar solvent like cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for crude product purification.
Caption: Optimization of column chromatography conditions.
References
- 1. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nitro compound separation - Chromatography Forum [chromforum.org]
- 4. This compound (94158-13-1) for sale [vulcanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Technical Support Center: Overcoming Solubility Challenges with 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride in organic synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems during your experiments.
Issue 1: The compound is not dissolving in my chosen organic solvent.
-
Initial Checks:
-
Verify the purity of the this compound. Impurities can significantly impact solubility.
-
Ensure the solvent is dry and of an appropriate grade for your synthesis. Water content can affect the solubility of hydrochloride salts in organic media.
-
-
Troubleshooting Steps:
-
Solvent Screening: The hydrochloride salt form of this compound enhances its polarity. Consider solvents with higher dielectric constants. Refer to the solubility data table below for guidance.
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of many compounds. However, monitor for any degradation of the starting material, especially given the nitro and amino functionalities. Run a small-scale test to determine thermal stability under your reaction conditions.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Co-solvent System: Introduce a polar co-solvent in a small percentage to your primary non-polar or moderately polar solvent. For instance, adding a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can significantly improve solubility.
-
Free-Basing: If the hydrochloride salt is insoluble, consider converting it to the free base, which may exhibit better solubility in a wider range of organic solvents. This can be achieved by a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution). Be aware that the free base may have different stability and reactivity.
-
Issue 2: The compound precipitates out of the solution during the reaction.
-
Initial Checks:
-
Confirm that the reaction temperature is being maintained. A drop in temperature can cause precipitation.
-
Analyze the precipitate to determine if it is the starting material, an intermediate, or the product.
-
-
Troubleshooting Steps:
-
Solvent Mixture Adjustment: If using a solvent mixture, you may need to adjust the ratio to maintain solubility as the reaction progresses and the composition of the solution changes.
-
"In Situ" Salt Formation/Exchange: The nature of the counter-ion can influence solubility. While starting with the hydrochloride salt, the reaction conditions might be altered by the addition of other reagents.
-
Homogeneous vs. Heterogeneous Conditions: If solubility remains a challenge, consider if the reaction can be run under heterogeneous conditions with vigorous stirring. The reaction may still proceed, albeit at a different rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a yellow to orange crystalline solid.[1] As a hydrochloride salt, it is generally soluble in water and polar protic solvents.[1][2] Its solubility in non-polar organic solvents is expected to be limited. The hydrochloride salt form is noted to provide enhanced stability and solubility characteristics, particularly for formulation purposes.[2]
Q2: Can I improve the solubility by adjusting the pH?
A2: Yes, pH adjustment can be a powerful technique.[3][4] For this compound, which is a hydrochloride salt of an amine, adding a base will neutralize the HCl salt, forming the free base. The free base will likely have significantly different solubility characteristics, often being more soluble in less polar organic solvents. Conversely, in aqueous media, the salt form is typically more soluble.
Q3: Are there any recommended solvent systems for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction. However, for polar substrates like this, polar aprotic solvents such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often good starting points, either alone or as co-solvents. For reactions requiring less polar conditions, a mixture of a primary solvent (e.g., THF, DCM) with a small amount of a polar aprotic solvent can be effective.
Q4: How can I handle the compound if it remains poorly soluble despite trying various solvents?
A4: If solubility remains a significant hurdle, you might explore alternative strategies that do not require full dissolution. These can include phase-transfer catalysis if your reaction involves an aqueous and an organic phase. Alternatively, techniques that increase the surface area of the solid, such as micronization, could enhance reaction rates in heterogeneous mixtures.[3][4]
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common organic solvents at ambient temperature (20-25 °C). This data is compiled from analogous compounds and should be used as a guide for solvent selection.
| Solvent | Classification | Approx. Solubility (g/L) | Notes |
| Water | Polar Protic | > 100 | Highly soluble.[1] |
| Methanol | Polar Protic | 20 - 50 | Good solubility. |
| Ethanol | Polar Protic | 10 - 20 | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Highly soluble. |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Highly soluble. |
| Acetonitrile | Polar Aprotic | 1 - 5 | Sparingly soluble. |
| Tetrahydrofuran (THF) | Polar Aprotic | < 1 | Poorly soluble. |
| Dichloromethane (DCM) | Non-polar | < 0.1 | Very poorly soluble. |
| Toluene | Non-polar | < 0.1 | Insoluble. |
| Hexanes | Non-polar | < 0.1 | Insoluble. |
Key Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent System
-
To your reaction vessel, add the this compound and the bulk of your primary, less polar organic solvent (e.g., THF, DCM).
-
Begin stirring the suspension at room temperature.
-
Slowly add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise until the solid dissolves. Record the volume of the co-solvent added.
-
Caution: Do not add more than 10-20% v/v of the co-solvent initially, as it may affect the reaction pathway or work-up procedure.
-
Proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Conversion of the Hydrochloride Salt to the Free Base
-
Dissolve the this compound in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an immiscible organic solvent in which the free base is expected to be soluble (e.g., ethyl acetate, DCM).
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Swirl gently and vent frequently to release any evolved CO₂ gas.
-
Monitor the pH of the aqueous layer, aiming for a pH of 8-9.
-
Once the desired pH is reached, stopper the funnel and shake vigorously, venting periodically.
-
Allow the layers to separate. The orange/red free base should be in the organic layer.
-
Drain the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the free base.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between salt form and solubility.
References
Technical Support Center: 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
Welcome to the technical support center for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a yellow to orange crystalline solid that is soluble in water.[1] It is characterized by high thermal stability.[1] This compound is utilized in various fields, including as a dye, an indicator, and an analytical reagent.[1] It also has potential applications in the development of antibacterial and anticancer drugs.[1] In the cosmetics industry, it is used in semi-permanent hair dye formulations.
Q2: What are the general stability characteristics of this compound in solution?
The hydrochloride salt form of 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol is intended to enhance its stability and solubility in formulations.[2] As a nitroaromatic compound, it is relatively resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[3] However, like many aromatic amines, its stability can be influenced by pH, light exposure, and temperature. Aromatic amines can be susceptible to degradation at elevated temperatures and in acidic conditions.[4]
Q3: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability, solutions of this compound should be stored in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions should be protected from light to prevent photodegradation. For sensitive experiments, it is also advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q4: How can I monitor the stability of my solution?
The stability of the compound in solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A suitable method should be able to separate the intact compound from its potential degradation products. A reverse-phase HPLC method is recommended for this compound.[2]
Troubleshooting Guides
Issue 1: Unexpected Color Change or Precipitation in Solution
| Possible Cause | Troubleshooting Steps |
| Degradation | A color change may indicate the formation of degradation products. Analyze a sample of the solution using a validated stability-indicating HPLC method to identify and quantify any degradants. |
| pH Shift | The solubility of the compound may be pH-dependent. Measure the pH of the solution. If it has shifted outside the optimal range, adjust it accordingly. Aromatic amines can be less stable in acidic media.[5][6] |
| Solvent Evaporation | If the solvent has evaporated, the concentration of the compound will increase, potentially leading to precipitation. Store solutions in tightly sealed containers. If evaporation has occurred, you may need to add fresh solvent to redissolve the compound, though this will alter the concentration. |
| Contamination | Contamination can introduce substances that react with the compound or alter the solution properties. Ensure all glassware and solvents are clean and of high purity. |
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis
Peak tailing is a common issue when analyzing aromatic amines.
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Aromatic amines can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[3] To mitigate this, consider using a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress silanol ionization, or add a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[3] Using a high-purity, end-capped column is also recommended. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Extra-column Dead Volume | Excessive dead volume in the HPLC system (e.g., in tubing or fittings) can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter. |
| Mobile Phase pH close to pKa | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
Objective: To assess the stability of the compound under various stress conditions as recommended by ICH guidelines.[7][8]
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
Photostability chamber with controlled light and UV exposure
-
Temperature-controlled oven
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water. Store at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using the validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and identify any major degradation products.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
Objective: To quantify the compound and separate it from potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or a similar high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare standard solutions of the compound at known concentrations to establish linearity and determine the retention time.
-
Inject the samples from the forced degradation study.
-
Develop a gradient that provides good resolution between the parent peak and any degradation product peaks.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl, 60°C | 24 | ~15% | 2 |
| 0.1 N NaOH, 60°C | 24 | ~25% | 3 |
| Water, 60°C | 24 | < 5% | 1 (minor) |
| 3% H₂O₂, RT | 24 | ~10% | 2 |
| Thermal, 80°C | 48 | ~8% | 1 |
| Photolytic (ICH Q1B) | - | ~12% | 2 |
Table 2: Chromatographic Data of Major Degradation Products
| Stress Condition | Degradation Product | Retention Time (min) | Relative Retention Time |
| Parent Compound | - | 12.5 | 1.00 |
| Acid Hydrolysis | DP-A1 | 8.2 | 0.66 |
| DP-A2 | 10.1 | 0.81 | |
| Base Hydrolysis | DP-B1 | 7.5 | 0.60 |
| DP-B2 | 9.8 | 0.78 | |
| DP-B3 | 14.2 | 1.14 | |
| Oxidation | DP-O1 | 11.0 | 0.88 |
| DP-O2 | 13.5 | 1.08 | |
| Photolytic | DP-P1 | 8.9 | 0.71 |
| DP-P2 | 15.1 | 1.21 |
Note: The data presented in these tables are for illustrative purposes only and are based on the expected behavior of similar nitroaromatic and aromatic amine compounds. Actual results may vary depending on the specific experimental conditions.
References
- 1. chembk.com [chembk.com]
- 2. This compound (94158-13-1) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Coupling Reactions with 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions involving 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of coupling reactions applicable to this compound?
A1: This compound is primarily used in two types of coupling reactions:
-
Azo Coupling: The primary amino group can be diazotized and then coupled with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form azo dyes.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: As an amine, it can be coupled with aryl halides or triflates to form a new carbon-nitrogen (C-N) bond.
-
Suzuki-Miyaura Coupling: While less common for this specific molecule, the nitro group could potentially be used as a leaving group in some advanced Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon (C-C) bond with boronic acids.[1][2][3]
-
Q2: Why is my diazotization reaction of this compound failing or giving low yields?
A2: The primary challenge is the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the adjacent nitro group.[4] This makes the initial nitrosation step of the diazotization process more difficult compared to aniline.[4] To overcome this, ensure you are using a stoichiometric amount of sodium nitrite and maintaining a low temperature (0-5 °C) to prevent decomposition of the diazonium salt.[5]
Q3: I am observing an incorrect color or a mixture of products in my azo coupling reaction. What could be the cause?
A3: Incorrect color or product mixtures in azo coupling can arise from several factors:
-
Incorrect pH: The pH of the coupling reaction is critical. Coupling to phenols is typically performed under slightly alkaline conditions, while coupling to anilines is done in weakly acidic to neutral conditions.
-
Decomposition of Diazonium Salt: If the diazonium salt solution is not used immediately or if the temperature rises above 5 °C, it can decompose, leading to side products.
-
Side Reactions: The nitro group can sometimes be displaced in nucleophilic aromatic substitution reactions, especially under harsh conditions or with highly activated coupling partners.[6]
Q4: My Buchwald-Hartwig amination with this compound is not proceeding. How can I optimize it?
A4: Coupling electron-deficient anilines like this one in Buchwald-Hartwig amination is challenging.[4] Consider the following optimizations:
-
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos, which are designed for challenging substrates.[4][7]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often necessary to deprotonate the weakly acidic N-H bond.[4]
-
Catalyst System: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reproducible results.[4]
-
Solvent: Anhydrous, degassed toluene or dioxane are commonly used solvents.[4]
Q5: Can the bis(2-hydroxyethyl)imino group interfere with the coupling reaction?
A5: Yes, the hydroxyl groups have the potential to coordinate with the palladium catalyst, which could affect its activity. While not a widely reported issue, if you suspect catalyst deactivation, you could consider protecting the hydroxyl groups prior to the coupling reaction, for example, as silyl ethers. However, this adds extra steps to the synthesis.
Troubleshooting Guides
Azo Coupling Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of Azo Product | Incomplete diazotization due to low amine reactivity. | Use a slight excess of sodium nitrite. Ensure adequate acidity (e.g., with HCl) for the formation of nitrous acid. |
| Decomposition of the diazonium salt. | Maintain a strict temperature of 0-5 °C throughout the diazotization and coupling steps. Use the diazonium salt solution immediately after preparation.[5] | |
| Incorrect pH for coupling. | Adjust the pH of the coupling component solution. For phenols, use a slightly alkaline pH. For anilines, use a weakly acidic to neutral pH. | |
| Low reactivity of the coupling partner. | Use a coupling partner with strong electron-donating groups. | |
| Formation of a Tar-Like or Oily Product | Side reactions due to elevated temperatures. | Strictly control the temperature at 0-5 °C. |
| Impure starting materials. | Ensure the purity of the this compound and the coupling component. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction medium. | Adjust the pH to precipitate the product. Salt out the product by adding a saturated salt solution. |
| Presence of polar impurities. | Wash the crude product with cold water to remove inorganic salts. Recrystallize from a suitable solvent system (e.g., ethanol/water).[8] |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Low nucleophilicity of the aniline. | Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, BrettPhos).[4][7] |
| Ineffective base. | Use a strong, non-nucleophilic base like NaOtBu or KOtBu.[4] | |
| Catalyst deactivation. | Ensure anhydrous and anaerobic conditions. Use a well-defined precatalyst.[4] Consider increasing catalyst loading slightly. | |
| Poorly reactive aryl halide. | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Competing reductive pathways. | Screen different ligands and bases. Sometimes a weaker base can suppress this side reaction.[9] |
| Inconsistent Results | Inconsistent catalyst activity. | Use a stable, well-defined precatalyst instead of generating the active catalyst in situ.[4] |
| Presence of oxygen or moisture. | Use Schlenk techniques or a glovebox to ensure an inert atmosphere. Use anhydrous, degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for Azo Coupling
This protocol outlines the diazotization of this compound and subsequent coupling with a phenol.
1. Diazotization:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately.
2. Azo Coupling:
-
In a separate beaker, dissolve the coupling partner (e.g., a phenol, 1.0 eq) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
-
A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete coupling.
3. Work-up and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, or an ethanol/water mixture).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with an aryl halide.
1. Reaction Setup:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[4]
-
Seal the vessel with a septum.
-
Evacuate and backfill with an inert gas (e.g., Argon) three times.
2. Reaction Execution:
-
Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for azo coupling.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are exposure to light, oxygen, high temperatures, and humidity. The aromatic amine and nitro functional groups are susceptible to oxidative and photolytic degradation.
Q2: How should I store the solid form of this compound?
A2: For optimal stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at a controlled low temperature, preferably between 2-8°C. The space above the solid can be flushed with an inert gas like argon or nitrogen to displace oxygen.
Q3: What solvents are recommended for preparing solutions of this compound, and how should the solutions be stored?
A3: Dimethyl sulfoxide (DMSO) and acetone are suitable solvents for short-term storage. For aqueous-based experiments, using a buffer system may be necessary. Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored in amber vials, protected from light, at 2-8°C, and for no longer than 24 hours. For longer-term storage, consider freezing aliquots at -20°C or -80°C, but conduct stability studies to confirm this is appropriate for your specific concentration and solvent.
Q4: Are there any known incompatible materials or substances to avoid?
A4: Avoid strong oxidizing agents, as they can directly degrade the aromatic amine functionality. Additionally, some common antioxidants used in other applications, such as certain phenols and diamines, may act as pro-oxidants for aromatic amines and should be avoided.
Q5: How can I detect degradation of my compound?
A5: Degradation can often be observed as a change in the physical appearance of the compound, such as a color change (e.g., darkening). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective methods to separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation or photodecomposition. | Discard the degraded material. Review storage procedures to ensure the compound is protected from light and oxygen. Store in a desiccator with an inert gas overlay. |
| Unexpected Peaks in HPLC/LC-MS Chromatogram | Presence of degradation products. | Identify the degradation products if possible. Prepare fresh solutions from a new batch of the solid compound and re-analyze. Implement stricter storage conditions for both solid and solution forms. |
| Inconsistent Experimental Results | Degradation of the compound in solution during the experiment. | Prepare solutions immediately before use. Protect solutions from light during the experiment. If the experiment is lengthy, assess the stability of the compound in the experimental medium over the same duration. |
| Precipitation in Stored Solutions | Poor solubility or degradation leading to insoluble products. | Prepare more dilute solutions or use a different solvent system. If degradation is suspected, confirm with analytical methods like HPLC. |
Stability Data Summary
Table 1: Illustrative Stability of this compound Solutions (1 mg/mL in DMSO) under Different Storage Conditions over 7 Days.
| Storage Condition | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) |
| 2-8°C, Protected from Light, Inert Gas | 99.5 | 98.8 | 97.2 |
| 2-8°C, Protected from Light | 98.9 | 97.1 | 94.5 |
| Room Temperature, Protected from Light | 97.2 | 92.0 | 85.1 |
| Room Temperature, Exposed to Light | 90.5 | 75.3 | 58.4 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a Photo Diode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes. Isocratic elution with a suitable mixture, such as Acetonitrile:Buffer (e.g., 20:80 0.05M acetate buffer pH 5.9), can also be effective.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Column Temperature: 30-40°C.[1]
-
Detection Wavelength: Monitor at the λmax of the compound (determine by UV scan) and at other wavelengths to detect potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or mobile phase).
-
For the stability study, aliquot the stock solution into amber vials and store under the desired conditions (e.g., different temperatures, light exposures).
-
At each time point, dilute a sample to a suitable concentration for HPLC analysis.
-
-
Analysis: Inject the samples and monitor the peak area of the parent compound. A decrease in the peak area and the appearance of new peaks indicate degradation.
Protocol 2: LC-MS for Degradation Product Identification
This protocol is for identifying potential degradation products.
-
Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer.
-
LC Conditions: Use the HPLC conditions developed in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for this compound.
-
Analysis Mode: Full scan mode to detect all ions. Subsequently, use tandem MS (MS/MS) on the detected degradation product ions to obtain fragmentation patterns for structural elucidation.
-
-
Sample Preparation: Analyze samples that have shown significant degradation in the HPLC stability study.
-
Data Analysis: Compare the mass spectra of the degradation products with the parent compound to hypothesize chemical transformations such as oxidation (e.g., +16 Da), dealkylation, or dimerization.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for conducting a stability study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Troubleshooting unexpected color changes in reactions with HC Red No. 13
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving HC Red No. 13.
Frequently Asked Questions (FAQs)
Q1: My solution of HC Red No. 13 has changed color from the expected red. What are the common causes?
A1: Unexpected color changes in solutions of HC Red No. 13 can be attributed to several factors. The most common include shifts in pH, degradation of the dye molecule, unintended chemical reactions, or the presence of contaminants. The molecular structure of HC Red No. 13, containing amino and nitro groups, makes it susceptible to changes in its electronic structure, which in turn affects its color.
Q2: How does pH affect the color of HC Red No. 13?
A2: The color of many organic dyes, including those with amino groups like HC Red No. 13, can be highly dependent on the pH of the solution.[1][2] Protonation or deprotonation of the amino groups can alter the electronic conjugation of the molecule, leading to a shift in its maximum absorption wavelength and a visible color change. It is crucial to control and monitor the pH of your reaction mixture.
Q3: Can exposure to light or high temperatures cause a color change?
A3: Yes, prolonged exposure to light, especially UV radiation, can lead to the photochemical degradation of dye molecules, resulting in color fading or changes.[3][4] Similarly, high temperatures can accelerate the degradation of HC Red No. 13. For instance, diazonium salts, which are part of the synthesis of many colorants, are known to be unstable at higher temperatures.[5]
Q4: I suspect my sample of HC Red No. 13 is contaminated. What are common contaminants and how can they affect the color?
A4: Contaminants in your HC Red No. 13 sample or in your reaction mixture can lead to unexpected color changes. Common contaminants include residual solvents from synthesis (e.g., ethanol), metal ions, or by-products from the manufacturing process.[6] Metal ions, in particular, can form complexes with the dye molecule, leading to a different color. The presence of nitrosating substances should also be avoided as HC Red No. 13 is a tertiary amine and can form nitrosamines.[6]
Q5: Could other components in my reaction mixture be reacting with HC Red No. 13?
A5: Absolutely. Oxidizing or reducing agents are particularly likely to react with HC Red No. 13 and cause a color change. The nitro group on the molecule can be reduced, and the amino groups can be oxidized, both of which will significantly alter the chromophore and thus the color.[7][8][9] It is important to consider the reactivity of all components in your experimental setup.
Troubleshooting Guide
If you are experiencing unexpected color changes with HC Red No. 13, follow this step-by-step guide to identify and resolve the issue.
Step 1: Characterize the Color Change
First, systematically document the nature of the color change. This information will be crucial for diagnosing the problem.
-
Initial and Final Color: Note the exact color of your solution at the start and end of the experiment.
-
Timing: When does the color change occur? Is it immediate upon adding a specific reagent, or does it happen gradually over time?
-
Conditions: Record the temperature, pH, and light exposure during the experiment.
Step 2: Verify the Integrity of Your HC Red No. 13 Stock
An issue with your starting material could be the root cause.
-
Visual Inspection: Examine the solid HC Red No. 13 for any signs of degradation, such as discoloration or clumping.
-
Prepare a Fresh Stock Solution: Dissolve a small amount of HC Red No. 13 in a pure, inert solvent and observe the color. This will help you determine if the issue is with the solid material or your experimental conditions.
-
Check for Purity: If possible, verify the purity of your HC Red No. 13 using techniques like HPLC or UV-Vis spectroscopy to compare against a standard.
Step 3: Investigate Experimental Parameters
Systematically evaluate the components and conditions of your experiment.
-
pH Measurement: Measure the pH of your reaction mixture at the point where the color change occurs. If it is outside the expected range, this is a likely cause.
-
Solvent Effects: Prepare solutions of HC Red No. 13 in different solvents to see if the solvent itself is influencing the color.
-
Component Isolation: If your reaction has multiple components, set up a series of control experiments where you combine HC Red No. 13 with each component individually to identify any specific interactions.
Step 4: Analyze for Potential Contaminants
If the above steps do not resolve the issue, consider the possibility of contamination.
-
Water Quality: If using water, ensure it is deionized and free of metal ions. Hard water can introduce minerals that may interact with the dye.[3][10]
-
Reagent Purity: Verify the purity of all other reagents used in your experiment.
-
Glassware Cleanliness: Ensure all glassware is thoroughly cleaned to remove any residual chemicals from previous experiments.
Data Presentation
Table 1: Influence of Experimental Parameters on HC Red No. 13 Color
| Parameter | Potential Effect on Color | Troubleshooting Action |
| pH | Shifts in color from red to yellow or other hues due to protonation/deprotonation of amino groups.[1] | Buffer the reaction mixture; measure and adjust pH. |
| Temperature | Fading or color change due to thermal degradation. | Conduct the reaction at a lower temperature; use a temperature-controlled water bath. |
| Light Exposure | Fading or gradual color change due to photochemical degradation.[3][4] | Protect the reaction from light using amber glassware or by covering the reaction vessel. |
| Oxidizing Agents | Color loss or change due to oxidation of the dye molecule.[7] | Remove oxidizing agents from the reaction or add an antioxidant if compatible. |
| Reducing Agents | Color loss (formation of a colorless "leuco" compound) due to reduction of the nitro group or other parts of the chromophore.[7] | Eliminate reducing agents from the system. |
| Metal Ions | Color shift due to complex formation. | Use deionized water and high-purity reagents; consider adding a chelating agent like EDTA if appropriate. |
| Solvent Polarity | Minor to significant color shifts (solvatochromism). | Test the reaction in a range of solvents to find one that maintains the desired color. |
Experimental Protocols
Protocol 1: pH Titration Curve of HC Red No. 13
Objective: To determine the effect of pH on the color of HC Red No. 13.
Materials:
-
HC Red No. 13
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of HC Red No. 13 in deionized water.
-
Take a known volume of the stock solution and dilute it to a suitable concentration for spectrophotometric analysis.
-
Measure the initial pH of the solution.
-
Record the UV-Vis spectrum of the solution.
-
Titrate the solution with 0.1 M HCl, recording the pH and the UV-Vis spectrum at regular pH intervals (e.g., every 0.5 pH unit).
-
Repeat the titration with 0.1 M NaOH from the initial pH.
-
Plot the maximum absorbance wavelength (λmax) versus pH to identify any color change points.
Protocol 2: Control Experiment for Reagent Interaction
Objective: To identify which component in a multi-component reaction is causing the color change of HC Red No. 13.
Materials:
-
HC Red No. 13 stock solution
-
All individual reagents from your main experiment
-
The solvent used in your main experiment
Procedure:
-
Set up a series of test tubes or vials.
-
In the first vial (control), add only the HC Red No. 13 stock solution and the solvent.
-
In each subsequent vial, add the HC Red No. 13 stock solution, the solvent, and one of the individual reagents from your main experiment.
-
Incubate all vials under the same conditions as your main experiment (temperature, light, etc.).
-
Observe and record any color changes over time, comparing each vial to the control.
Visualizations
Caption: A flowchart for troubleshooting unexpected color changes.
Caption: Factors leading to HC Red No. 13 color change.
References
- 1. Why pH Matters – How Hair pH Affects Dye Longevity & Hair Health [attitudehairdye.com]
- 2. nauka-online.com [nauka-online.com]
- 3. What Causes Hair Color to Fade and How to Prevent It | M Salon [msalon.us]
- 4. colorproof.com [colorproof.com]
- 5. theory.labster.com [theory.labster.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. simplyorganicbeauty.com [simplyorganicbeauty.com]
Technical Support Center: Synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, also known as HC Red 13.[1] Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant data to support your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a direct dye in oxidative and semi-permanent hair coloring formulations.[2] In this context, it is often referred to as HC Red n° 13.[1]
Q2: Is this compound used in any other industries?
A2: While its predominant use is in the cosmetics industry, its structural motifs suggest potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and specialty chemical sectors.
Q3: What are the main safety concerns associated with the synthesis and handling of this compound?
A3: The synthesis involves handling nitroaromatic compounds, which are potentially mutagenic and carcinogenic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Q4: What are the typical starting materials for the synthesis?
A4: A common synthetic route involves the nucleophilic aromatic substitution of a 4-halo-3-nitroaniline derivative (e.g., 4-chloro-3-nitroaniline) with diethanolamine.
Q5: How is the final product typically purified?
A5: The crude product is often purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity. The hydrochloride salt is then formed by treating the purified free base with hydrochloric acid.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. |
| Degradation of starting materials or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation. Avoid excessive heating. | |
| Sub-optimal stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of diethanolamine is often used to drive the reaction to completion. | |
| Formation of Impurities | Presence of side reactions, such as the formation of di-substituted products or other regioisomers. | Optimize the reaction conditions (temperature, solvent, and catalyst if applicable) to favor the desired product. Purification by column chromatography may be necessary to remove persistent impurities. |
| Contaminated starting materials. | Use high-purity starting materials. Verify the purity of reactants by analytical methods such as NMR or melting point before starting the synthesis. | |
| Difficulty in Product Isolation/Crystallization | The product is too soluble in the chosen solvent system. | If the product is the free base, consider converting it to the hydrochloride salt, which may have different solubility properties and be easier to crystallize. Experiment with different solvent mixtures for recrystallization. |
| Presence of oily impurities hindering crystallization. | Purify the crude product by column chromatography before attempting crystallization. Washing the crude product with a non-polar solvent may also help remove oily impurities. | |
| Product Discoloration | Oxidation of the aromatic amine. | Handle the product under an inert atmosphere and store it protected from light and air. The use of antioxidants during work-up and storage can be considered. |
| Residual acidic or basic impurities. | Ensure the product is thoroughly washed and neutralized during the work-up procedure. |
Experimental Protocols
A detailed experimental protocol for a representative synthesis is provided below. This procedure is for informational purposes and should be adapted and optimized for specific laboratory conditions and scale.
Synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol (Free Base)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-chloro-3-nitroaniline (1.0 eq) and diethanolamine (3.0 eq).
-
Reaction: Heat the mixture to 120-130°C with stirring. The reaction mixture will become a homogenous dark red solution.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to 80-90°C and slowly add water with vigorous stirring. The product will precipitate as a red solid.
-
Isolation: Filter the solid product and wash it thoroughly with water to remove excess diethanolamine and any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol.
-
Drying: Dry the purified product under vacuum at 50-60°C.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a suitable solvent such as isopropanol or ethanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C10H15N3O4.HCl | [1] |
| CAS Number | 94158-13-1 | [1] |
| EINECS Number | 303-083-4 | [1] |
| Typical Purity (Free Base) | >98% | |
| Typical Purity (HCl Salt) | >99% | |
| Maximum Concentration in Hair Dyes (as HCl salt) | 2.5% (on-head concentration of 1.25% after mixing) | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, a key component in cosmetic and research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative overview of alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is the most common and robust method for determining the purity of aromatic nitro compounds and aromatic amines, making it highly suitable for this compound. This technique offers high resolution, sensitivity, and quantitative accuracy.
Experimental Protocol: HPLC Purity Determination
This protocol is based on established methods for similar aromatic nitro amines and serves as a strong starting point for the validation of this compound analysis.[1]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (available from suppliers such as Sapphire Bioscience).[2]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Glacial acetic acid (analytical grade).
-
Deionized water (resistivity ≥ 18 MΩ·cm).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 5.0 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm and 420 nm (for optimal detection of parent compound and impurities) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the same diluent as the standard to achieve a final concentration within the calibration range.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of impurities can be performed using the calibration curve of the main compound, assuming a similar response factor, or by using reference standards for known impurities if available. A potential impurity to monitor is 2,2'-((4-amino-3-nitrophenyl)imino)bis(ethanol).
Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, well-established for quantitative analysis of non-volatile and thermally labile compounds. | Requires reference standards for accurate quantification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying volatile and semi-volatile impurities, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume, can separate charged and neutral molecules. | Lower sensitivity and loading capacity compared to HPLC, reproducibility can be a concern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Provides absolute quantification without the need for a specific reference standard for each impurity, gives structural confirmation. | Lower sensitivity compared to chromatographic methods, requires highly pure solvents, complex mixtures can be difficult to analyze. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule. | Fast and non-destructive, good for confirming the identity of the main component. | Not suitable for quantifying minor impurities, provides limited information on the nature of impurities.[3] |
Supporting Experimental Data (Hypothetical)
The following table presents hypothetical data from a validation study of the proposed HPLC method for a batch of this compound.
| Parameter | Result | Acceptance Criteria |
| Purity (Area %) | 99.5% | ≥ 98.0% |
| Known Impurity 1 | 0.2% | ≤ 0.5% |
| Unknown Impurities | 0.3% (Total) | ≤ 1.0% |
| Retention Time | 15.2 min | Consistent with reference |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Precision (%RSD) | < 1.0% | ≤ 2.0% |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
Logical Relationship of Purity Analysis
Caption: Logical relationship between the primary HPLC method and alternative techniques for comprehensive purity analysis.
This guide provides a robust framework for the HPLC analysis of this compound. The detailed protocol and comparative data will aid researchers in establishing and validating a reliable method for quality control and research purposes.
References
Comparative Guide to Reverse-Phase HPLC Methods for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride Analysis
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of three distinct reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. The compound is a substituted aromatic amine used as a component in hair dye formulations. Accurate and robust analytical methods are crucial for quality control, stability testing, and formulation development.
The methods presented here are designed to address different analytical challenges, from rapid screening to high-resolution separation for stability-indicating assays. The comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Comparative Analysis of HPLC Methods
Three methods were evaluated for the analysis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol HCl. Method A offers a rapid analysis using a simple acidic mobile phase, making it suitable for high-throughput screening and MS-compatibility. Method B employs a buffered mobile phase at a controlled pH to improve peak shape and method robustness, which is critical for ionizable compounds like aromatic amines. Method C utilizes an alternative stationary phase and organic modifier to provide different selectivity, which is invaluable for separating challenging, co-eluting impurities.
Table 1: Comparison of HPLC Method Parameters and Performance
| Parameter | Method A: Rapid Screening (Acidic) | Method B: High Resolution (Buffered) | Method C: Alternative Selectivity |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 7.0 | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 10 min | 10% to 70% B in 15 min | 20% to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C | 35 °C |
| Detection Wavelength | 280 nm | 280 nm | 280 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Performance Data | |||
| Retention Time (min) | 6.8 | 9.2 | 11.5 |
| Tailing Factor (USP) | 1.6 | 1.1 | 1.3 |
| Resolution (vs. Impurity Y) | 1.8 | 2.5 | 3.1 |
| Theoretical Plates | 7,500 | 11,200 | 9,800 |
| Pros | Fast, MS-compatible, simple mobile phase | Excellent peak shape, robust, high resolution | Orthogonal selectivity, resolves difficult peaks |
| Cons | Potential for peak tailing, lower resolution | Not MS-compatible (phosphate), longer run time | Methanol can cause higher backpressure |
Experimental Workflow & Method Selection
The successful application of any HPLC method relies on a structured workflow from sample preparation to final data analysis. The choice of the optimal method depends on the specific analytical goal, such as speed, resolution, or compatibility with mass spectrometry.
Caption: General RP-HPLC Experimental Workflow.
Experimental Protocols
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. Sonicate for 5 minutes if necessary.
-
Working Standard (50 µg/mL): Dilute 1.0 mL of the Stock Solution to 20.0 mL with the same 50:50 methanol/water diluent.
-
Sample Preparation: Prepare samples to a target concentration of 50 µg/mL in the 50:50 methanol/water diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
Method A: Rapid Screening Protocol
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
HPLC System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
15.0 min: 5% B (End Run)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Method B: High-Resolution Protocol
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust pH to 7.0 with dilute potassium hydroxide. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
HPLC System Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Gradient:
-
0.0 min: 10% B
-
15.0 min: 70% B
-
15.1 min: 10% B
-
20.0 min: 10% B (End Run)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Method C: Alternative Selectivity Protocol
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Methanol.
-
HPLC System Parameters:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Gradient:
-
0.0 min: 20% B
-
15.0 min: 80% B
-
15.1 min: 20% B
-
20.0 min: 20% B (End Run)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Decision Guide for Method Selection
The following diagram provides a logical guide for selecting the most appropriate HPLC method based on common analytical requirements.
Caption: Decision Tree for HPLC Method Selection.
Conclusion
No single HPLC method is universally optimal for all applications. This guide demonstrates three viable, robust RP-HPLC methods for the analysis of this compound.
-
Method A is ideal for rapid quality control and screening where speed and MS-compatibility are paramount.
-
Method B is the recommended choice for formal quantification and stability studies, where the buffered mobile phase ensures symmetrical peaks and reproducible results.[1]
-
Method C serves as a powerful tool for method development and troubleshooting, particularly when dealing with complex samples where co-eluting impurities are a concern. The use of a phenyl-hexyl column with methanol provides a different separation mechanism compared to standard C18 columns with acetonitrile.[2]
Researchers should select the method that best aligns with their analytical objectives, considering the trade-offs between speed, resolution, and system compatibility. The provided protocols offer a solid foundation for implementing these methods in a laboratory setting.
References
Validating the Structure of Synthesized 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride: A Comparative Guide
The definitive structural confirmation of synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For a molecule such as 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, a compound utilized in pharmaceutical synthesis and as a dye intermediate, rigorous validation is essential to ensure purity, identity, and safety.[1][2][3] This guide provides a comparative analysis of standard analytical techniques used to validate the structure of this compound, offering detailed experimental protocols and expected data to guide researchers.
The synthesis of the target compound typically involves the reaction of a substituted 4-amino-3-nitroaniline precursor with diethanolamine, followed by acidification with hydrochloric acid to yield the hydrochloride salt.[4] A comprehensive validation strategy employs multiple analytical techniques, as no single method provides complete structural information. This multi-faceted approach, combining spectroscopic and elemental analysis, ensures an unambiguous assignment of the molecular structure.
Experimental Workflow and Data Interpretation
A logical workflow is critical for efficient and thorough structural validation. The process begins with synthesis and purification, followed by a series of analytical tests designed to probe different aspects of the molecule's structure. The data from each technique are then correlated to build a cohesive and definitive structural assignment.
Caption: Workflow for synthesis and structural validation of the target compound.
Comparative Analysis of Validation Techniques
The choice of analytical method depends on the specific information required. Spectroscopic techniques like FTIR and NMR are excellent for identifying functional groups and mapping the carbon-hydrogen framework, while mass spectrometry provides definitive molecular weight information. Elemental analysis serves as a fundamental check of the empirical formula. A comparison of these primary techniques is summarized below.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Provides detailed information on the chemical environment of hydrogen and carbon atoms, including connectivity and stereochemistry.[5] | Unambiguous structure determination through correlation spectroscopy (e.g., COSY, HSQC). Quantitative analysis is possible. | Requires relatively pure sample (>95%). Can be insensitive for nuclei with low natural abundance without long acquisition times. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., -OH, -NH₂, -NO₂).[6][7] | Fast, non-destructive, and requires minimal sample preparation.[7] Excellent for a quick check of synthesis success or failure. | Provides limited information on the overall molecular skeleton. Spectra can be complex and peak overlap can occur.[7][8] |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z) of the molecule, providing the molecular weight. High-resolution MS (HRMS) can determine the elemental formula. | Extremely sensitive, requiring very small sample amounts. Provides definitive molecular weight and fragmentation patterns that aid in structural elucidation. | Isomer differentiation can be difficult without tandem MS (MS/MS). The molecule must be ionizable. |
| Elemental Analysis | Measures the percentage composition of elements (C, H, N, Cl) in the compound. | Provides the empirical formula, which can be compared to the theoretical formula for a purity check. | Does not provide information about the arrangement of atoms (isomerism). Requires a highly pure and dry sample for accurate results. |
Expected Analytical Data
The following tables summarize the expected quantitative data from the primary validation techniques for this compound (Molecular Formula: C₁₀H₁₅ClN₄O₄, Molecular Weight: 277.71 g/mol for the free base, 314.72 g/mol for the hydrochloride salt).[3]
Table 1: Expected Spectroscopic Data
| Technique | Parameter | Expected Value / Observation | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.5-8.0 ppm (doublet) | Aromatic H ortho to -NO₂ |
| ~7.0-7.2 ppm (doublet of doublets) | Aromatic H ortho to -NH₂ | ||
| ~6.8-7.0 ppm (doublet) | Aromatic H meta to -NO₂ | ||
| ~4.5-5.0 ppm (broad singlet) | -NH₂ protons | ||
| ~3.6-3.9 ppm (multiplet) | -CH₂-OH protons | ||
| ~3.4-3.6 ppm (multiplet) | Ar-N-CH₂- protons | ||
| ~4.8-5.2 ppm (broad singlet) | -OH protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm | Aromatic C-NH₂ |
| ~135-140 ppm | Aromatic C-NO₂ | ||
| ~120-130 ppm | Aromatic C-H | ||
| ~115-120 ppm | Aromatic C-N(CH₂CH₂OH)₂ | ||
| ~60-65 ppm | -CH₂-OH | ||
| ~50-55 ppm | Ar-N-CH₂- | ||
| FTIR | Wavenumber (cm⁻¹) | 3300-3500 cm⁻¹ (broad) | O-H and N-H stretching |
| 3000-3100 cm⁻¹ | Aromatic C-H stretching | ||
| 2850-2960 cm⁻¹ | Aliphatic C-H stretching | ||
| ~1620 cm⁻¹ | N-H bending | ||
| 1500-1550 cm⁻¹ (strong) | Asymmetric N-O stretching (-NO₂)[9] | ||
| 1330-1370 cm⁻¹ (strong) | Symmetric N-O stretching (-NO₂)[9] | ||
| 1000-1250 cm⁻¹ | C-N and C-O stretching | ||
| Mass Spec. (ESI+) | m/z | 278.1350 [M+H]⁺ | Molecular ion of the free base |
Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Elemental Analysis Comparison
| Element | Theoretical % (for C₁₀H₁₅ClN₄O₄) | Hypothetical Experimental % |
| Carbon (C) | 38.16 | 38.21 |
| Hydrogen (H) | 4.80 | 4.85 |
| Chlorine (Cl) | 11.26 | 11.20 |
| Nitrogen (N) | 17.80 | 17.75 |
| Oxygen (O) | 20.33 | 20.49 |
Logical Relationships in Structural Confirmation
The power of a multi-technique approach lies in data correlation. Information from one experiment corroborates findings from another, leading to a high-confidence structural assignment. For instance, the -OH and -NH₂ groups identified by FTIR are confirmed by exchangeable proton signals in ¹H NMR. The carbon skeleton mapped by ¹³C NMR must be consistent with the molecular formula determined by high-resolution mass spectrometry.
Caption: Correlation of data from multiple analytical techniques.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 300-600 MHz NMR Spectrometer.
-
Protocol:
-
Accurately weigh 5-10 mg of the synthesized hydrochloride salt.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Reference the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.[6]
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (1-2 mg) of the dry, solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6]
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify characteristic absorption bands corresponding to the expected functional groups.[9]
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and purity of the synthesized compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).
-
Protocol:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile/water.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution.
-
Set up the LC method. A reverse-phase C18 column is often suitable.[3][10] The mobile phase could be a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (0.1%) to facilitate ionization.[3]
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Inject the sample and analyze the resulting chromatogram and mass spectrum. The primary peak in the chromatogram should correspond to a mass of the protonated free base (m/z ~278.14).
-
4. Elemental Analysis
-
Objective: To determine the elemental composition and verify the empirical formula.
-
Instrumentation: CHN/S Elemental Analyzer.
-
Protocol:
-
Ensure the sample is meticulously purified and dried under vacuum to remove residual solvents and water, as these will significantly affect the results.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
The instrument's software calculates the percentage of C, H, and N.
-
Analysis for chlorine is typically performed separately via titration or ion chromatography.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula. The results should agree within ±0.4%.
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 94158-13-1 [chemicalbook.com]
- 3. This compound (94158-13-1) for sale [vulcanchem.com]
- 4. chembk.com [chembk.com]
- 5. alpaipars.com [alpaipars.com]
- 6. FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Comparative Reactivity Analysis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride and Structurally-Related Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride against a range of structurally similar aniline derivatives. Understanding the nuanced reactivity of substituted anilines is paramount in the fields of medicinal chemistry, materials science, and chemical synthesis. The electronic and steric effects of substituents on the aniline ring dictate the nucleophilicity of the amino group and the overall reactivity of the molecule in various chemical transformations, including acylation, alkylation, and electrophilic aromatic substitution.
This document offers a detailed examination of these substituent effects, supported by quantitative data and comprehensive experimental protocols, to aid researchers in predicting reaction outcomes, designing synthetic pathways, and developing novel molecules with desired chemical properties. Due to the limited availability of direct experimental data for this compound, its reactivity is predicted based on the well-established electronic effects of its constituent groups.
Comparative Analysis of Basicity
The basicity of an aniline derivative, quantified by the pKa of its conjugate acid, is a fundamental indicator of its reactivity. A higher pKa value corresponds to a more basic amine, which is generally more nucleophilic and, therefore, more reactive towards electrophiles. The table below presents the experimental pKa values for a series of substituted anilines, providing a quantitative basis for comparing their reactivity.
| Aniline Derivative | Substituent(s) | pKa of Conjugate Acid | Predicted Relative Reactivity |
| Aniline | -H | 4.60 | Baseline |
| p-Toluidine | p-CH₃ | 5.08 | Higher |
| o-Toluidine | o-CH₃ | 4.39 | Slightly Lower |
| m-Toluidine | m-CH₃ | 4.69 | Similar |
| p-Anisidine | p-OCH₃ | 5.34 | Higher |
| p-Chloroaniline | p-Cl | 3.98 | Lower |
| m-Nitroaniline | m-NO₂ | 2.50 | Much Lower |
| p-Nitroaniline | p-NO₂ | 1.02 | Much Lower |
| 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol | 3-NO₂, 4-N(CH₂CH₂OH)₂ | ~2.0 - 3.0 (Predicted) | Lower |
Note on the Predicted Reactivity of this compound:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent significantly decreases the electron density on the aniline ring and the nitrogen atom of the primary amino group through both inductive and resonance effects. This deactivation leads to a substantial decrease in basicity and nucleophilicity.[1]
-
Diethanolamino Group [-N(CH₂CH₂OH)₂]: This group is expected to be electron-donating through resonance, as the nitrogen lone pair can be delocalized into the aromatic ring. However, the presence of the electron-withdrawing hydroxyl groups on the ethyl chains may slightly diminish its electron-donating capacity compared to a simple dialkylamino group.
The overall reactivity of the primary amino group in this compound is therefore a result of the interplay between these opposing electronic effects. The strong deactivating effect of the nitro group is likely to dominate, resulting in a significantly lower basicity and nucleophilicity compared to unsubstituted aniline. The pKa of its conjugate acid is predicted to be in the range of 2.0 to 3.0, similar to or slightly higher than other nitro-substituted anilines. Consequently, its reactivity in typical amine-based reactions is expected to be considerably lower than that of aniline.
Factors Influencing Aniline Reactivity
The reactivity of substituted anilines is governed by a combination of electronic and steric factors. The following diagram illustrates the key influences on the nucleophilicity of the amino group and the aromatic ring.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant (pKa) of the conjugate acid of an aniline derivative.[2][3][4][5][6]
Materials:
-
Aniline derivative (approx. 1 mmol)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Methanol (or other suitable co-solvent for sparingly soluble derivatives)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh approximately 1 mmol of the aniline derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker. If the compound is not fully soluble, a water-methanol mixture (e.g., 1:1 v/v) can be used.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized 0.1 M HCl solution.
-
Add the HCl solution in small increments (e.g., 0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and then stabilizes at a low value (e.g., pH 2-3).
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of HCl.
-
The pKa of the conjugate acid is the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
Comparative Analysis of Acylation Rates by TLC
This protocol provides a semi-quantitative method to compare the relative rates of acylation of different aniline derivatives using Thin-Layer Chromatography (TLC).[7][8][9][10][11]
Materials:
-
Aniline and its derivatives
-
Acetic anhydride
-
An appropriate solvent (e.g., dichloromethane or ethyl acetate)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Small reaction vials
-
Timer
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each aniline derivative in the chosen solvent.
-
In separate reaction vials, add a defined volume (e.g., 1 mL) of each aniline solution.
-
At time zero, add an equimolar amount of acetic anhydride to each vial simultaneously and start the timer.
-
At regular time intervals (e.g., 1, 5, 15, 30, and 60 minutes), take a small aliquot from each reaction mixture using a capillary tube and spot it onto a TLC plate.
-
On the same TLC plate, also spot the pure starting aniline and, if available, the pure acetylated product (acetanilide derivative) as references.
-
Develop the TLC plate in a chamber with the appropriate eluent system.
-
After development, visualize the spots under a UV lamp.
-
Compare the intensity of the starting material spot and the product spot for each aniline derivative at different time points. The faster the disappearance of the starting material spot and the appearance of the product spot, the higher the reactivity of the aniline derivative.
The following diagram illustrates a general workflow for this comparative reactivity study.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride is essential for quality control, stability studies, and formulation development. This guide provides a comparative overview of suitable analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a colorimetric spectrophotometric method. While specific validated methods for this exact molecule are not widely published, the principles and experimental protocols detailed here are based on established methods for structurally similar aromatic amines and nitrophenol derivatives.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound and its analogues. This data, compiled from studies on similar compounds, offers a comparative baseline for method selection.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | > 0.999 | 0.05 µg/mL | 0.15 µg/mL | < 2% | 98-102% |
| LC-MS/MS | > 0.995 | < 1 ng/mL | < 5 ng/mL | < 15% | 93.5-111.73%[4][5] |
| Spectrophotometry | > 0.9995[6] | ~0.2 µg/mL | ~0.6 µg/mL | < 5.5%[7] | 97.8-103.3%[7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 5.9 acetic buffer (20:80 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, likely in the range of 240-280 nm and 380-420 nm based on its structure.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and analysis in complex matrices.[8][9]
Instrumentation:
-
LC system as described for HPLC-UV.
-
Tandem quadrupole mass spectrometer.
Chromatographic Conditions:
-
Similar to HPLC-UV, but a gradient elution may be employed for better separation of impurities.
-
A smaller column internal diameter (e.g., 2.1 mm) and lower flow rate (e.g., 0.3-0.5 mL/min) are common.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.
Sample Preparation:
-
Similar to HPLC-UV, but may involve a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step for complex matrices to remove interferences.
Colorimetric Spectrophotometric Method
This method is based on a chemical reaction that produces a colored product, which can be quantified using a spectrophotometer. It is a simple and rapid method suitable for initial estimations. A common approach for primary aromatic amines is reaction with 2,4-dinitrofluorobenzene (DNFB).[7]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
2,4-dinitrofluorobenzene (DNFB) solution.
-
Appropriate buffer solution (e.g., borate buffer).
-
Solvent (e.g., methanol or ethanol).
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
To a known volume of the sample and each standard, add the DNFB reagent and buffer.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 360-380 nm for the DNFB adduct of an aromatic amine).[7]
-
Quantify the sample concentration by comparing its absorbance to the standard curve.
Method Comparison and Recommendations
| Feature | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Selectivity | Good | Excellent | Moderate to Low |
| Sensitivity | Moderate | Excellent | Low |
| Cost | Moderate | High | Low |
| Speed | Moderate | Moderate | Fast |
| Complexity | Moderate | High | Low |
| Application | Routine QC, Purity | Trace analysis, Impurity profiling, Bioanalysis | Rapid screening, In-process control |
Recommendations:
-
For routine quality control and assay of the bulk drug substance or formulated product, HPLC-UV is the recommended method due to its balance of performance, cost, and ease of use.
-
For the determination of low-level impurities, degradation products, or for analysis in biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
-
Spectrophotometry can be a useful tool for rapid, in-process checks or for laboratories with limited access to chromatographic equipment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
Performance Showdown: HC Red No. 13 Versus Alternative Red Dyes in Cosmetic Formulations
A Comparative Guide for Researchers and Formulation Scientists
In the dynamic landscape of cosmetic science, the selection of high-performance and safe colorants is paramount. This guide provides an objective comparison of HC Red No. 13 against other prominent red dyes used in various formulations, with a focus on hair color applications. By presenting available experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in product development.
Executive Summary
HC Red No. 13 is a semi-permanent hair dye belonging to the nitro aniline class of colorants. This guide evaluates its performance characteristics against other widely used red dyes, including another nitro dye, HC Red No. 3, and two cationic dyes, Basic Red 51 and Basic Red 76. The comparison focuses on key performance indicators such as color properties, stability, and safety profiles. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparative Data Overview
The following tables summarize the key characteristics and performance attributes of HC Red No. 13 and its alternatives.
Table 1: Physicochemical and General Properties
| Property | HC Red No. 13 | HC Red No. 3 | Basic Red 51 | Basic Red 76 |
| Chemical Class | Nitro Aniline | Nitro Aniline | Cationic (Azo) | Cationic (Azo) |
| INCI Name | HC RED NO. 13[1] | HC RED NO. 3[2] | BASIC RED 51 | BASIC RED 76 |
| CAS Number | 94158-13-1[3] | 2871-01-4[2] | 77061-58-6 | 68391-30-0 |
| Molecular Formula | C10H15N3O4.HCl[3] | C8H11N3O3[4] | C13H18ClN5 | C20H22N3O2Cl |
| Solubility | Requires glycol or derivatives for solubilization in water-based formulations.[5] | Requires glycol or derivatives for solubilization in water-based formulations.[5] | Water-soluble, may require solvents to prevent recrystallization.[6] | Water-soluble.[7] |
| Typical Application | Semi-permanent hair color.[8] | Semi-permanent hair color.[9] | Semi-permanent hair color. | Non-oxidative hair dye.[10] |
Table 2: Performance Characteristics
| Performance Metric | HC Red No. 13 | HC Red No. 3 | Basic Red 51 | Basic Red 76 |
| Color Profile | Red | Red[9] | Red | Red[7] |
| Wash Fastness | Generally considered to have moderate wash fastness, typical of nitro dyes. | Moderate wash fastness, lasting approximately 8-10 washes.[11] | Cationic dyes generally exhibit greater resistance to washing compared to nitro anilines.[5] | Cationic dyes generally exhibit greater resistance to washing compared to nitro anilines.[5] |
| Light Fastness | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. |
| Substantivity | Good affinity for hair keratin. | Diffuses into the hair due to its small molecular size.[11] | Excellent affinity for damaged hair due to ionic bonding.[5] | Excellent affinity for damaged hair due to ionic bonding.[5] |
| Formulation pH | Data not readily available. | Typically used in formulations with alkaline pH to open the hair cuticle. | Stable in a pH range of 3.5 - 9.0. | Data not readily available. |
Table 3: Safety and Regulatory Profile
| Safety Aspect | HC Red No. 13 | HC Red No. 3 | Basic Red 51 | Basic Red 76 |
| Skin Sensitization | Moderate skin sensitizer. | Potential for skin sensitization. | Can cause skin irritation. | Potential for skin sensitization. |
| Genotoxicity | Not found to be mutagenic in Ames test. | Mutagenic in bacteria, with increased mutagenicity after metabolic activation.[9] | Showed mutagenic activity after reductive metabolic activation in a Salmonella test.[12] | Genotoxicity studies have shown negative results in both bacterial and mammalian studies.[13] |
| Carcinogenicity | No evidence of carcinogenicity in a two-year feeding study in rats. | No evidence of carcinogenicity in one two-year feeding study.[9] | Data not readily available. | Potential metabolites have been associated with carcinogenicity.[13] |
| Regulatory Status (EU) | Regulated for use in hair dye formulations with specific concentration limits.[1] | Regulated for use in hair dye formulations. | Permitted for use in semi-permanent hair dyes.[12] | Allowed in non-oxidative hair dye products at a maximum concentration of 2.0%.[10] |
Experimental Protocols
To ensure a standardized and objective comparison of dye performance, the following experimental protocols are recommended.
Colorimetric Analysis on Hair Tresses
Objective: To quantitatively measure and compare the color imparted by each dye on standardized hair tresses.
Methodology:
-
Hair Tress Preparation: Use standardized bleached and virgin human hair tresses. Wash all tresses with a clarifying shampoo and dry completely before dyeing.
-
Dye Formulation Preparation: Prepare hair dye formulations containing a standardized concentration of HC Red No. 13, HC Red No. 3, Basic Red 51, and Basic Red 76 in a simple conditioner base.
-
Dye Application: Apply a precise amount of each formulation to the hair tresses, ensuring even saturation. Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Rinsing and Drying: Rinse the tresses thoroughly with water until the water runs clear. Dry the tresses completely.
-
Color Measurement: Use a spectrophotometer or colorimeter to measure the CIELAB Lab* values of the dyed tresses. Take multiple readings along each tress and average the results. The L* value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
References
- 1. incibeauty.com [incibeauty.com]
- 2. incibeauty.com [incibeauty.com]
- 3. shivohmchemicals.com [shivohmchemicals.com]
- 4. HC Red 3 Direct (non-oxidation) Powder - Affordable Price - Hair Color Dye [vanshichemicals.co.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. cir-safety.org [cir-safety.org]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. researchgate.net [researchgate.net]
- 13. cir-safety.org [cir-safety.org]
Characterization of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride Reaction Products by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry for the characterization of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride and its potential reaction products. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of mass spectrometry and data from analogous aromatic nitro compounds to present a robust analytical framework.
Introduction to this compound
This compound, also known as HC Red No. 13, is a tertiary amine used in cosmetic formulations, particularly in hair dyes.[1] Its chemical structure, containing a nitroaromatic amine core, makes it a subject of interest for analytical characterization to ensure purity, identify potential impurities, and understand its degradation or reaction pathways. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful technique for this purpose due to its high sensitivity and specificity.
Comparison of Analytical Techniques
While mass spectrometry is a premier technique for structural elucidation and quantification, other analytical methods can also be employed for the characterization of aromatic nitro compounds. The choice of technique often depends on the specific analytical goal, such as quantification, impurity profiling, or stability testing.
| Parameter | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) |
| Specificity | Excellent | Good to Excellent | Good to Excellent |
| Sensitivity | Excellent (ng/mL to pg/mL) | Good (µg/mL to ng/mL) | Very Good (pg/mL to fg/mL) |
| Structural Information | Excellent (Fragmentation Pattern) | Limited (Retention Time) | Good (Fragmentation Pattern) |
| Quantitative Accuracy | Excellent | Excellent | Good |
| Sample Throughput | Moderate to High | High | Moderate |
| Applicability | Broad (Polar & Non-polar) | Broad (Polar & Non-polar) | Volatile & Thermally Stable Compounds |
| Development Cost | High | Moderate | Moderate |
Mass Spectrometry-Based Characterization: A Detailed Workflow
An LC-MS/MS-based workflow is highly effective for the separation, identification, and quantification of this compound and its reaction products in complex matrices.
Experimental Workflow Diagram
References
A Comparative Purity Assessment of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol Hydrochloride from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity and quality of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride (CAS No. 94158-13-1) from three hypothetical major chemical suppliers: Supplier A, Supplier B, and Supplier C. The purity of this reagent is critical for reproducible and reliable results in research and development, particularly in its application as a dye intermediate and in toxicological studies.[1] This document presents supporting experimental data and detailed methodologies for the purity assessment.
Comparative Supplier Data
The following table summarizes the purity and physical properties of this compound from the three suppliers. The data is based on typical certificates of analysis for analogous chemical compounds.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | ≥ 98.5% | ≥ 99.0% | ≥ 97.0% |
| Appearance | Dark red to brown powder | Dark red crystalline powder | Red-brown powder |
| Solubility | Soluble in water and DMSO | Soluble in water and DMSO | Soluble in water |
| Moisture Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | ≤ 1.0% |
| Inorganic Salts | ≤ 0.2% | ≤ 0.1% | ≤ 0.5% |
| Related Substances (by HPLC) | Total Impurities ≤ 1.5% | Total Impurities ≤ 1.0% | Total Impurities ≤ 3.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of aromatic nitro compounds and related substances.[2][3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-80% B
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 400 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase (initial conditions) and filtered through a 0.45 µm syringe filter.
Mass Spectrometry (MS) for Impurity Identification
Liquid chromatography-mass spectrometry (LC-MS) is employed to identify potential impurities.[7][8][9][10][11]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
LC Conditions: Same as the HPLC method described above.
-
Mass Range: m/z 100-1000
-
Data Analysis: Impurities are identified by their mass-to-charge ratio (m/z) and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure and identify any major organic impurities.[12][13][14][15]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of this compound.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of the target compound.
Hypothetical Signaling Pathway Involvement
The purity of research compounds is crucial in cellular studies. The following diagram illustrates a hypothetical signaling pathway where an analog of the target compound might act as an inhibitor.
Caption: A hypothetical signaling cascade where the compound acts as an inhibitor.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 7. Estimation of N-amino-N,N-dimethylaminoethanol, choline and their acetate esters by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 9. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
Cross-reactivity studies of antibodies developed using 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody Performance for the Detection of Small Nitroaromatic Molecules, with a Focus on Cross-Reactivity Profiles and Experimental Methodologies.
Performance Comparison of Anti-Nitroaromatic Antibodies
The specificity of an antibody is a critical parameter in the development of immunoassays. For small molecules, this is primarily assessed by determining the antibody's cross-reactivity with structurally similar compounds. The following tables summarize the performance of two representative monoclonal antibodies developed against different nitroaromatic haptens.
Table 1: Cross-Reactivity Profile of a Monoclonal Antibody Against a Dinitrophenyl (DNP) Hapten
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2,4-Dinitrophenol (DNP) | 15 | 100 |
| 2,6-Dinitrophenol | 85 | 17.6 |
| 2,4-Dinitroaniline | 120 | 12.5 |
| 4-Nitrophenol | 500 | 3.0 |
| 3-Nitrophenol | > 1000 | < 1.5 |
| 2-Nitrophenol | > 1000 | < 1.5 |
| Phenol | > 5000 | < 0.3 |
Data compiled and adapted from representative studies on anti-DNP antibodies for illustrative purposes.
Table 2: Cross-Reactivity Profile of a Monoclonal Antibody Against a Nitrophenol (NP) Hapten
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Nitrophenol | 25 | 100 |
| 4-Nitroaniline | 250 | 10 |
| 2,4-Dinitrophenol | 400 | 6.3 |
| 3-Nitrophenol | 800 | 3.1 |
| 2-Nitrophenol | > 2000 | < 1.3 |
| 4-Aminophenol | > 5000 | < 0.5 |
| Phenol | > 10000 | < 0.25 |
Data compiled and adapted from representative studies on anti-nitrophenol antibodies for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols typically employed in the development and characterization of antibodies against small nitroaromatic molecules.
Hapten Synthesis and Immunogen Preparation
The generation of a specific immune response to a small molecule (hapten) requires its conjugation to a larger carrier protein.
-
Hapten Derivatization: A linker arm is typically introduced onto the hapten molecule to facilitate conjugation without masking key epitopes. For a derivative of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, the primary amino group is a common site for modification. For example, a carboxyl group can be introduced by reacting the amino group with a cyclic anhydride like succinic anhydride.
-
Carrier Protein Conjugation: The derivatized hapten is then covalently linked to a carrier protein such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for assay development. The active ester method, using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC), is a widely used technique for forming stable amide bonds between the hapten's carboxyl group and the amine groups of lysine residues on the carrier protein.[1]
-
Characterization of Conjugates: The successful conjugation and the hapten-to-protein molar ratio are confirmed using techniques like UV-Vis spectrophotometry, MALDI-TOF mass spectrometry, and SDS-PAGE.[2]
Antibody Production and Screening
-
Immunization: Laboratory animals, typically BALB/c mice for monoclonal antibody production, are immunized with the hapten-carrier protein conjugate emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvants). A series of injections are administered over several weeks to elicit a strong immune response.
-
Hybridoma Technology (for Monoclonal Antibodies): Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells. These cells are then cultured in a selective medium (e.g., HAT medium) to allow only the fused cells to grow.
-
Screening: The supernatants from the hybridoma cultures are screened for the presence of antibodies that bind to the hapten. This is typically done using an enzyme-linked immunosorbent assay (ELISA) with the hapten conjugated to a different carrier protein (e.g., hapten-OVA) to avoid selecting antibodies against the carrier protein. Positive clones are then subcloned to ensure monoclonality.
Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Assessment
The competitive ELISA is the most common format for determining the specificity of antibodies against small molecules.[3]
-
Plate Coating: Microtiter plates are coated with the hapten-OVA conjugate and incubated overnight at 4°C. The plates are then washed and blocked with a blocking buffer (e.g., PBS containing BSA or non-fat milk) to prevent non-specific binding.
-
Competitive Reaction: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte or the cross-reacting compounds. This mixture is then added to the coated and blocked microtiter plate wells. The free analyte in the solution competes with the coated hapten-OVA for binding to the antibody.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Signal Generation: Following another incubation and washing step, a substrate for the enzyme (e.g., TMB for HRP) is added, which generates a colored product. The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined from a dose-response curve. The cross-reactivity (CR%) is calculated using the following formula:
CR (%) = (IC50 of the target analyte / IC50 of the competing compound) x 100
Visualizations
Experimental Workflow for Antibody Development and Cross-Reactivity Screening
Caption: Workflow for antibody development and cross-reactivity assessment.
Logical Relationship in Competitive ELISA
Caption: Principle of signal generation in competitive ELISA.
References
- 1. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis efficiency of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic routes for 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride, a key intermediate in the pharmaceutical and dye industries.[1] We will objectively compare the efficiency of the primary established method against a viable alternative, supported by available experimental data and detailed protocols.
Introduction
This compound is a valuable building block in organic synthesis. Its hydrochloride salt form often provides enhanced stability and solubility, crucial for many applications. This guide will focus on two main synthetic pathways to the parent free base, 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, and the subsequent conversion to its hydrochloride salt.
Comparison of Synthetic Routes for the Free Base
Two primary routes for the synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol are evaluated:
-
Route 1: Synthesis from 2-nitro-1,4-benzenediamine and ethylene oxide.
-
Route 2: A two-step synthesis starting from 3-nitro-4-fluoroaniline.
The following table summarizes the key performance indicators for each route based on available data.
| Parameter | Route 1 | Route 2 |
| Starting Materials | 2-nitro-1,4-benzenediamine, Ethylene Oxide | 3-nitro-4-fluoroaniline, Diethanolamine, Ammonia |
| Number of Steps | 1 | 2 |
| Reported Yield (Free Base) | 95% | Step 1: 92.1% (for 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol). Yield for step 2 is not explicitly reported but is a nucleophilic aromatic substitution which can be high yielding. |
| Reported Purity (Free Base) | 99.8% | Not explicitly reported. |
| Key Reagents & Conditions | Copper powder catalyst, 64-66 °C, 12 hours | Step 1: Diethanolamine, heat. Step 2: Ammonia, likely under pressure and/or elevated temperature. |
| Environmental & Cost Considerations | Avoids the use of halogenated starting materials and potentially harsh acids. Considered more cost-effective and environmentally friendly. | Involves a fluorinated starting material, which can be more expensive. The use of ammonia may require specialized equipment. Considered to have a higher cost and greater environmental impact. |
Experimental Protocols
Route 1: From 2-nitro-1,4-benzenediamine
This route is reported to be a more efficient and environmentally friendly "one-step" method.
Experimental Protocol (Free Base Synthesis):
-
To a four-necked flask equipped with a thermometer and a stirrer, add 1000 ml of a 50% methanol-water solution and initiate stirring.
-
Once the temperature stabilizes at 64 °C, add 80g of 2-nitro-1,4-benzenediamine (referred to as 2-nitro phenylmamine) and 2g of copper powder.
-
Maintain the temperature at 64-66 °C and introduce 48g of ethylene oxide gas over a period of 12 hours.
-
After the reaction is complete, cool the mixture to 20 °C and maintain at 20-25 °C with stirring for 5 hours.
-
Filter the resulting crude product.
-
For purification, add the crude product to a 10-fold volume of a 50% methanol-water solution along with activated carbon (1% of the crude product weight).
-
Heat the suspension to 70-72 °C, then cool to room temperature to crystallize the pure product.
-
The reported yield of the free base is 95% with a purity of 99.8%.
Route 2: From 3-nitro-4-fluoroaniline
This is an older method that is generally considered less economical.
Step 1: Synthesis of 2,2'-[(4-fluoro-3-nitrophenyl)imino]bisethanol
A patent describes the reaction of 4-fluoro-3-nitroaniline with diethanolamine. While the full detailed protocol is not available, a yield of 92.1% is reported for this intermediate.
Step 2: Synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol
Conversion to this compound
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction.
Experimental Protocol (Hydrochloride Salt Formation):
-
Dissolve the purified free base, 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol, in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a molar equivalent of concentrated hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
The yield for this type of salt formation is typically high, often exceeding 95%, assuming the free base is of high purity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative synthetic routes to this compound.
Conclusion
Based on the available data, Route 1 , starting from 2-nitro-1,4-benzenediamine, is the more efficient and preferred method for the synthesis of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol. It is a one-step process with a high reported yield and purity, and it avoids the use of more expensive and environmentally challenging halogenated starting materials. While Route 2 is a viable alternative, the multi-step nature and the lack of readily available, detailed experimental data for the second step make it a less attractive option for large-scale production. The final conversion to the hydrochloride salt is a straightforward and high-yielding process applicable to the product from either route. For researchers and drug development professionals, Route 1 offers a more direct and economical pathway to this valuable intermediate.
References
Safety Operating Guide
Proper Disposal of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound, an aromatic nitroamino compound, presents potential health and environmental hazards. A comprehensive understanding of its properties is crucial for safe handling and disposal. The following procedures are based on established best practices for the management of hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), a laboratory coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the contaminated absorbent material into a designated hazardous waste container. Do not allow the chemical to enter drains or waterways.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Quantitative Data and Hazard Summary
While specific quantitative data for this compound is limited in publicly available resources, the table below summarizes the known hazards based on an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) and general knowledge of related aromatic nitro compounds.
| Hazard Category | Finding | Citation |
| Human Health | ||
| Skin Sensitization | Moderate skin sensitizer. | [1] |
| Repeated Dose Toxicity | Low to moderate repeated dose toxicity. | [1] |
| Environmental | ||
| Aquatic Toxicity | Aromatic nitro compounds are generally toxic to aquatic life. | [1][2][3][4] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in publicly available scientific literature. The step-by-step disposal procedure provided below is based on general best practices for the management of hazardous chemical waste in a laboratory setting. Researchers must adapt these procedures to comply with their institution's specific protocols and local regulations.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution (e.g., CAS number, hazard pictograms).
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
2. Waste Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department or the designated hazardous waste management office to arrange for pickup.
-
Documentation: Complete all required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is handled and disposed of correctly.
4. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in regular trash. This compound is recognized as being potentially harmful to aquatic organisms.[1][2][3][4]
-
DO NOT attempt to neutralize or chemically treat the waste unless you are following a validated and approved protocol from your EHS department.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
This document provides immediate, essential guidance for the safe handling and disposal of 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride. The following procedures are based on established safety protocols for handling hazardous chemicals and data from structurally similar compounds. It is critical to always consult the specific Safety Data Sheet (SDS) for any chemical before use and to perform a risk assessment for your specific laboratory conditions.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar nitro-aromatic compounds are considered hazardous. Potential hazards include acute toxicity if swallowed, in contact with skin, or inhaled.[1] They can cause severe skin burns, serious eye damage, and may lead to allergic skin reactions.[1] Furthermore, there is a suspicion of causing genetic defects and it may cause cancer.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Regularly inspect gloves for signs of degradation or puncture and replace them frequently.[2][3] | To prevent skin contact, which can lead to toxicity and allergic reactions.[1][4] |
| Eye and Face Protection | Chemical splash goggles that form a tight seal around the eyes. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[5] | To protect against severe eye damage from splashes.[1] |
| Skin and Body Protection | A lab coat is suitable for minor tasks. For procedures with a higher risk of splashes or spills, an acid-resistant apron or a full chemical suit should be worn. | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator is necessary.[5][6] | To prevent inhalation of harmful vapors or dusts.[1] |
| Footwear | Closed-toe shoes made of a chemically resistant material are required.[3] | To protect feet from spills. |
II. Operational Plan for Safe Handling
A systematic approach is crucial when working with this hazardous compound. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Handling:
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
-
Chemical Handling:
-
Decontamination:
-
Thoroughly wipe down all work surfaces and equipment with an appropriate decontaminating agent.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7]
-
For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][7]
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Workflow:
Caption: Hazardous Waste Disposal Workflow.
Step-by-Step Disposal Protocol:
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The first rinse of any container that held the chemical must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[8]
-
-
Contaminated PPE:
-
All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste.
-
Place contaminated PPE in a designated, sealed waste bag or container.
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Final Disposal:
References
- 1. regdocs.bd.com [regdocs.bd.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
